4-Hydroxy-6-methyl-2-pyrone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYSSMYQPLSPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060974 | |
| Record name | Triacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675-10-5 | |
| Record name | 4-Hydroxy-6-methyl-2-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triacetic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 675-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2-one, 4-hydroxy-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-6-methylpyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-6-METHYL-2-PYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S883S4EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid: A Technical Guide
Introduction
Dehydroacetic acid (DHA), a pyrone derivative, serves as a versatile precursor in organic synthesis.[1] Its IUPAC name is 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.[1][2] One of its key transformations is the conversion to 4-hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone (TAL).[3] This conversion is a fundamental process for modifying the pyrone scaffold, enabling the synthesis of various heterocyclic compounds with potential biological activities.[4][5] TAL is considered a platform molecule, readily available and showing high reactivity, making it a valuable building block for natural product synthesis.[3][6]
This technical guide provides an in-depth overview of the synthesis of this compound from dehydroacetic acid. It includes a detailed experimental protocol, a summary of quantitative data, and a mechanistic description of the underlying chemical transformation, tailored for researchers, scientists, and professionals in drug development.
Reaction Mechanism: Acid-Catalyzed Deacetylation
The synthesis proceeds via an acid-catalyzed hydrolysis of the 3-acetyl group of dehydroacetic acid. This deacetylation reaction effectively removes the acetyl group, yielding the desired product, this compound.[7][8] The process is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, which catalyzes the cleavage of the carbon-carbon bond between the pyrone ring and the acetyl group.
The diagram below illustrates the key steps of this transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. pubs.acs.org [pubs.acs.org]
The Fungal Metabolite 4-Hydroxy-6-methyl-2-pyrone: A Technical Guide to its Natural Occurrence, Biosynthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of 4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone (TAL), a polyketide metabolite produced by various fungi. This document covers its biosynthesis, quantitative production, experimental protocols for its study, and known biological activities, with a focus on its potential in drug discovery and development.
Introduction to this compound (Triacetic Acid Lactone)
This compound (CAS 675-10-5), or triacetic acid lactone (TAL), is a simple pyrone compound and a member of the polyketide family of natural products.[1][2][3] It is recognized as a "bioprivileged" molecule, serving as a versatile precursor for the synthesis of a wide range of valuable chemicals, including food preservatives like sorbic acid and antimicrobial agents like pogostone.[4] TAL is a light yellow, solid organic compound soluble in organic solvents.[5] Its structure is characterized by a 2-pyrone ring with a hydroxyl group at the 4-position and a methyl group at the 6-position.[6]
Natural Occurrence in Fungi
This compound is a secondary metabolite found in a variety of fungal species. Its initial isolation was from Penicillium stipitatum.[1][2] It has also been identified as a metabolite of the endophytic fungus Hypoxylon investiens.[7] While naturally produced, TAL has also been the target of metabolic engineering efforts, leading to its production in various recombinant microbial hosts.
Quantitative Production of this compound
The production of this compound varies significantly depending on the fungal species and the cultivation conditions. Metabolic engineering has dramatically increased the yields of this platform chemical in several host organisms.
| Fungal/Yeast Species | Strain | Culture Conditions | Titer (g/L) | Yield | Reference |
| Saccharomyces cerevisiae | Engineered strain expressing Y1572F mutant of 6-MSAS | Fermentor-controlled, glucose feed | 1.8 | 6% (from glucose) | [8][9] |
| Saccharomyces cerevisiae | Engineered industrial strain | Fed-batch cultivation with ethanol feed | 5.2 | Not Reported | [10] |
| Pichia pastoris | Engineered strain with xylose utilization pathway | Minimal medium with xylose | 0.8256 | 0.041 g/g xylose | [10] |
| Yarrowia lipolytica | Engineered strain | Batch fermentation in nitrogen-limited medium | 2.6 | 13.8% of theoretical maximum | [11] |
| Yarrowia lipolytica | Engineered strain | Bioreactor fermentation | 35.9 | 43% of theoretical maximum | [12] |
| Escherichia coli | Recombinant strain expressing g2ps1 | Fermentor-controlled, glucose-limited | 0.47 | 0.4% (mol/mol from glucose) | [2] |
Biosynthesis of this compound
The biosynthesis of this compound is a classic example of a polyketide synthesis pathway. The key enzyme responsible is a type III polyketide synthase (PKS) known as 2-pyrone synthase (2-PS), originally isolated from Gerbera hybrida.[8][11] The biosynthesis proceeds through the following key steps:
-
Initiation : The synthesis starts with one molecule of acetyl-CoA.
-
Elongation : The acetyl-CoA starter unit undergoes two successive decarboxylative condensation reactions with two molecules of malonyl-CoA.
-
Cyclization : The resulting triketide intermediate, 3,5-diketohexanoate thioester, undergoes an intramolecular cyclization to form the stable 2-pyrone ring of this compound.[13]
Biosynthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, characterization, and biological evaluation of this compound from fungal cultures.
Extraction and Purification
The following protocol outlines a general procedure for the extraction and purification of this compound from a fungal broth culture.
-
Fungal Cultivation : Culture the selected fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth or a specific fermentation medium) under optimal conditions for metabolite production.
-
Harvesting : After the desired incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
Solvent Extraction :
-
Acidify the cell-free broth to a pH of approximately 3.0 with an appropriate acid (e.g., HCl).
-
Perform a liquid-liquid extraction of the acidified broth with an equal volume of a moderately polar organic solvent, such as ethyl acetate, multiple times (typically 3x).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Concentration : Evaporate the solvent from the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification :
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.
-
Characterization
The structural elucidation of the purified this compound can be achieved using standard spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC) : Quantitative analysis can be performed using a reversed-phase C18 column. A typical method involves a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of acetic acid (e.g., 1% v/v), with UV detection at 280 nm.[2]
-
Mass Spectrometry (MS) : The molecular weight and fragmentation pattern can be determined by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).[1][11][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The precise structure can be confirmed by analyzing the 1H and 13C NMR spectra.[3][7]
Anti-inflammatory Activity Assay
The anti-inflammatory potential of this compound can be assessed using the murine macrophage cell line RAW 264.7. The protocol below details the measurement of nitric oxide (NO) and pro-inflammatory cytokine production.
-
Cell Culture : Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay) : Prior to the anti-inflammatory assay, determine the non-toxic concentrations of this compound on RAW 264.7 cells using the MTT assay to ensure that any observed effects are not due to cytotoxicity.
-
Cell Treatment :
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a positive control (LPS only) and a negative control (untreated cells).
-
-
Nitric Oxide (NO) Measurement :
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration based on a sodium nitrite standard curve.
-
-
Pro-inflammatory Cytokine Measurement (ELISA) :
-
Use the collected cell culture supernatants to quantify the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the respective standard curves.[15]
-
Workflow for assessing the anti-inflammatory activity.
Biological Activities and Potential Applications
This compound and its derivatives have been reported to exhibit a range of biological activities, making them interesting candidates for drug discovery.
-
Anti-inflammatory Activity : Compounds isolated from Hypoxylon investiens, a known producer of this compound, have demonstrated inhibitory effects on the production of nitric oxide (NO) and interleukin-6 (IL-6) in RAW 264.7 macrophages.[13]
-
Antibacterial Activity : While some studies report weak antibacterial activity for certain pyrone derivatives, others, like pogostone (a structurally similar compound), inhibit both Gram-negative and Gram-positive bacteria.[1]
-
Quorum Sensing Inhibition : Derivatives of this compound have been designed and synthesized as quorum sensing inhibitors against Pseudomonas aeruginosa, showing potential in combating bacterial biofilm formation.[10]
-
Platform Chemical : Beyond its direct biological activities, the primary interest in this compound lies in its role as a versatile platform chemical for the synthesis of various high-value compounds with diverse applications.[5]
Conclusion
This compound is a naturally occurring fungal metabolite with significant potential in both biotechnology and drug development. Its straightforward biosynthesis via the polyketide pathway makes it an attractive target for microbial production, and advances in metabolic engineering have led to substantial improvements in yield. The compound's demonstrated biological activities, particularly its potential as an anti-inflammatory and antibacterial agent, coupled with its utility as a chemical building block, underscore its importance for further research and development. This technical guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this versatile fungal metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Screening for enhanced triacetic acid lactone production by recombinant Escherichia coli expressing a designed triacetic acid lactone reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 675-10-5 [thegoodscentscompany.com]
- 8. This compound | 675-10-5 [chemicalbook.com]
- 9. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-羟基-6-甲基-2-吡喃酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Triacetic acid lactone - Wikipedia [en.wikipedia.org]
- 13. iosrjournals.org [iosrjournals.org]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application | MDPI [mdpi.com]
chemical and physical properties of 4-Hydroxy-6-methyl-2-pyrone
For researchers, scientists, and professionals in drug development, 4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic acid lactone, presents a molecule of significant interest. This pyrone derivative is not only a versatile building block in organic synthesis but also a naturally occurring secondary metabolite with a spectrum of biological activities. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its synthesis, and an exploration of its biological significance.
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized below, providing a foundational dataset for laboratory and developmental applications.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [3][4] |
| Molecular Weight | 126.11 g/mol | [3][5] |
| Melting Point | 188-190 °C (decomposes) | [1][5] |
| Boiling Point | 285.9 °C at 760 mmHg | [2] |
| Density | 1.348 g/cm³ | [2] |
| Water Solubility | 8.60 g/L at 20 °C | [2][4] |
| pKa | 5.14 ± 0.30 | [1] |
| Appearance | White to light yellow crystal powder | [1][2] |
Spectroscopic Data:
| Spectrum Type | Key Data Points | Reference |
| ¹H NMR | Spectra available, key shifts can be found in databases. | [6] |
| ¹³C NMR | Spectra available, key shifts can be found in databases. | [3] |
| GC-MS | Mass spectral data available, with characteristic fragmentation patterns. | [3] |
| LC-MS | Mass spectral data available for various adducts. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the deacetylation of dehydroacetic acid (DHAA).[7][8] This process is a cornerstone for obtaining this valuable synthon.
Synthesis from Dehydroacetic Acid
A prevalent method for the preparation of this compound involves the reaction of dehydroacetic acid with sulfuric acid.[8]
Experimental Protocol:
-
Reaction Setup: Dehydroacetic acid is reacted with an aqueous solution of sulfuric acid (typically 93-99% by weight).[8]
-
Reaction Conditions: The reaction is conducted at temperatures ranging from 60°C to 140°C. The pressure can vary from 10 mm Hg to about 6 kg/cm ².[8]
-
Ratio: The weight ratio of sulfuric acid to dehydroacetic acid is generally maintained between 0.8:1 and 3:1.[8]
-
Work-up: Following the reaction, the mixture is cooled, often in an ice bath. The solid product is then washed with ice-cold water to yield this compound as a white solid.[9]
Biological Activities and Potential Applications
This compound is a secondary metabolite found in a variety of organisms, including bacteria, fungi, and plants.[10] It serves as a precursor for more complex natural products and exhibits a range of biological activities that are of high interest to the drug development community.
The versatility of the 4-hydroxy-2-pyrone scaffold has led to its recognition for several pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[10][11] For instance, the structurally similar compound pogostone, a 6-methyl-4-hydroxy-2-pyrone derivative, has demonstrated inhibitory effects on both Gram-negative and Gram-positive bacteria and exhibits anti-cancer properties.[10][12]
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds through multicomponent reactions.[13] Its utility as a synthon allows for the creation of diverse chemical libraries for drug screening. It has been used in the synthesis of pyrano[3,2-c]pyridones with antiproliferative and apoptosis-inducing activities.[1]
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3] Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[5] It should be stored in a dry, dark place at room temperature in a well-sealed container.[1]
References
- 1. This compound | 675-10-5 [chemicalbook.com]
- 2. This compound CAS 675-10-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. This compound 98 675-10-5 [sigmaaldrich.com]
- 6. This compound(675-10-5) 1H NMR spectrum [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2- pyrone - Google Patents [patents.google.com]
- 9. jmcs.org.mx [jmcs.org.mx]
- 10. Natural 4-Hydroxy-2-pyrones | Encyclopedia MDPI [encyclopedia.pub]
- 11. iosrjournals.org [iosrjournals.org]
- 12. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-6-methyl-2-pyrone
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic acid lactone. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in DMSO-d6 on a 400 MHz instrument.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
¹³C NMR Spectral Data [2]
The ¹³C NMR spectral data provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | Data not available in search results |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4] The IR spectrum of this compound shows characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3300 (broad) | O-H stretching |
| ~3000 | C-H stretching |
| 1740, 1648, 1557 | C=O and C=C stretching[5] |
| 1450 | O-H bending |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] The molecular weight of this compound is 126.11 g/mol .[7]
| m/z | Interpretation |
| 126 | [M]⁺ (Molecular ion) |
| Specific fragmentation data not available in search results | Fragment ions |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
A general procedure for obtaining NMR spectra of a solid organic compound is as follows:
-
Sample Preparation: Dissolve a few milligrams of the solid sample in a suitable deuterated solvent.[8] Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[8] For this compound, DMSO-d₆ has been used.[1]
-
Reference Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[8]
-
Data Acquisition: Place the sample in an NMR tube and insert it into the NMR spectrometer. The instrument's strong magnetic field aligns the nuclear spins of the sample.[9] Radiofrequency pulses are then applied to excite the nuclei, and the resulting signals are detected as they relax back to their ground state.[9][10]
For solid samples, the thin solid film method is a common technique for obtaining an IR spectrum:[11]
-
Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[11]
-
Film Formation: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, which will leave a thin solid film of the compound on the plate.[11]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[11] The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength.[12]
A general protocol for mass spectrometry analysis is as follows:
-
Sample Preparation: Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.[13] Then, dilute this solution further to a final concentration in the range of 10-100 µg/mL.[13]
-
Ionization: Introduce the sample solution into the mass spectrometer. The molecules are then ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[6][14]
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The separated ions are then detected, and a mass spectrum is generated.[14]
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.
References
- 1. This compound(675-10-5) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(675-10-5) 13C NMR spectrum [chemicalbook.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Experimental Design [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. This compound | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Hydroxy-6-methyl-2-pyrone
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 4-Hydroxy-6-methyl-2-pyrone, a molecule of significant interest to researchers, scientists, and drug development professionals. This document outlines the precise three-dimensional arrangement of atoms within the crystal, details the experimental protocols for its determination, and explores its interaction with bacterial communication pathways.
Crystal Structure and Quantitative Data
The crystal structure of this compound has been determined by X-ray crystallography and the corresponding data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1001223.[1] The crystallographic data provides a wealth of quantitative information about the molecule's geometry and the packing of molecules within the crystal lattice.
Below is a summary of the key crystallographic parameters:
| Parameter | Value |
| Chemical Formula | C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.432(2) Å, b = 6.993(2) Å, c = 10.193(3) Å |
| α = 90°, β = 109.99(3)°, γ = 90° | |
| Volume | 564.9(3) ų |
| Z | 4 |
| Density (calculated) | 1.483 Mg/m³ |
| Absorption Coeff. | 0.120 mm⁻¹ |
| F(000) | 264 |
Table 1: Crystallographic Data for this compound.
The molecule exhibits a planar pyrone ring, with the hydroxyl and methyl groups attached. The crystal packing is stabilized by intermolecular hydrogen bonding interactions involving the hydroxyl group and the carbonyl oxygen of a neighboring molecule.
A detailed list of bond lengths and angles is provided in the supplementary materials associated with CCDC deposition 1001223.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the self-condensation of acetoacetic acid or its esters. Another established method is the hydrolysis of dehydroacetic acid. For the purpose of obtaining high-purity crystals suitable for X-ray diffraction, a typical synthesis protocol is as follows:
-
Reaction Setup: Dehydroacetic acid is dissolved in a suitable solvent, such as aqueous sulfuric acid.
-
Hydrolysis: The solution is heated under reflux for a specified period to induce hydrolysis.
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted using an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.
Single Crystal Growth for X-ray Diffraction
Obtaining single crystals of sufficient quality is paramount for successful X-ray crystal structure determination. The following vapor diffusion method has been successfully employed for growing single crystals of this compound:
-
Solution Preparation: A saturated solution of purified this compound is prepared in a suitable solvent, such as acetone or a mixture of solvents like dichloromethane and hexane.
-
Vapor Diffusion Setup: A small vial containing the saturated solution is placed inside a larger, sealed container. The larger container holds a small amount of a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexane).
-
Crystal Growth: The vapor of the anti-solvent slowly diffuses into the solution of the compound, gradually reducing its solubility. This slow decrease in solubility promotes the formation of well-ordered single crystals over a period of several days to weeks.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution for mounting on the diffractometer.
Biological Activity: Inhibition of Quorum Sensing
This compound and its derivatives have garnered attention for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS regulates the expression of virulence factors and biofilm formation. The las quorum-sensing system is a key regulator in this process.
The proposed mechanism of inhibition involves the competitive binding of this compound or its analogs to the LasR protein, a transcriptional regulator. In the native state, LasR binds to its autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This complex then activates the transcription of target genes responsible for virulence. By binding to the same site on LasR, this compound can act as an antagonist, preventing the binding of the natural autoinducer and thereby inhibiting the activation of virulence gene expression.
This inhibitory action makes this compound a promising scaffold for the development of novel anti-virulence agents that can disarm pathogenic bacteria without exerting selective pressure for the development of antibiotic resistance. Further research into the structure-activity relationship of its derivatives could lead to the design of more potent and specific quorum sensing inhibitors.
References
The Diverse Biological Landscape of 4-Hydroxy-6-methyl-2-pyrone Derivatives: A Technical Guide
Introduction
4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone, is a versatile heterocyclic compound that serves as a foundational scaffold for a wide array of biologically active molecules.[1][2][3] This polyketide is a product of natural biosynthesis and has garnered significant attention in medicinal chemistry due to the diverse pharmacological properties exhibited by its derivatives.[1][4] These derivatives have been isolated from various natural sources, including fungi, bacteria, and plants, and are involved in numerous biological processes.[2] The inherent reactivity of the 4-hydroxy-2-pyrone ring system allows for extensive chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents.[1][2][5] This guide provides an in-depth overview of the significant biological activities of this compound derivatives, focusing on their antimicrobial, antitumor, anti-inflammatory, and quorum sensing inhibitory effects.
Key Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.
Antimicrobial and Antibiofilm Activity
A significant area of research has focused on the antimicrobial properties of these compounds. Various derivatives have shown efficacy against a range of pathogenic bacteria and fungi.
-
Antibacterial Activity : Prenylated 2-pyrone derivatives have displayed significant in vitro activity, particularly monoprenylated 6-aryl-2-pyrones.[6] These compounds were active against multiple tested bacteria, with Escherichia coli showing high susceptibility.[6] Notably, certain derivatives exhibited synergistic effects with ampicillin against a drug-resistant β-lactamase-producing Klebsiella pneumoniae strain.[6] Furthermore, 4-hydroxy-α-pyrones isolated from the marine fungus Aspergillus niger have shown promising activity against Staphylococcus aureus and Bacillus subtilis.[7] Pseudopyronines, which are similar in structure to compounds in the M. tuberculosis cell wall, selectively disrupt the membrane and inhibit the growth of M. tuberculosis by blocking its fatty acid biosynthesis pathway.[1]
-
Antibiofilm Activity : Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics.[8] Derivatives of 4-hydroxy-2-pyridone, synthesized from 4-hydroxy-6-methyl-2H-pyran-2-one, have been shown to significantly inhibit the growth and formation of biofilm by Mycobacterium smegmatis.[8] These compounds are particularly interesting as they are more potent against the bacteria in a biofilm state compared to their planktonic form.[8]
Antitumor and Anti-Angiogenesis Activity
The anticancer potential of this compound derivatives is an active area of investigation. Some derivatives have demonstrated the ability to interfere with cancer cell proliferation and angiogenesis.[4] Pyrone- or pyridone-embedded analogs of Cortistatin A, synthesized using 4-hydroxy-2-pyrone derivatives, have shown potent in vivo anti-angiogenic and antitumor effects without significant toxicity.[9] Pogostone, a structurally similar compound, also exhibits anti-cancer activities.[1]
Anti-inflammatory Activity
Several 4-hydroxy-2-pyrone derivatives have been identified as potent anti-inflammatory agents.[1] The mechanism of action often involves the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that plays a critical role in the inflammatory process.[10] Dibenzo-α-pyrone derivatives, such as 2-hydroxy-alternariol and alternariol, have been shown to reduce the expression of iNOS at the protein level in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[10] This leads to a significant reduction in the production of nitric oxide (NO), a key inflammatory mediator.[10][11] These compounds also decrease the protein expression levels of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[10] Hispidin, another derivative, is noted for its anti-inflammatory and anti-oxidative effects.[1][2]
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Disrupting this pathway is a promising anti-virulence strategy. Novel 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives have been designed as QS inhibitors that target the LasR receptor in Pseudomonas aeruginosa.[12] The most potent of these compounds demonstrated strong in vitro inhibition of biofilm formation and down-regulated QS-associated genes.[12]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various this compound derivatives.
Table 1: Antimicrobial Activity (MIC Values)
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Nipyrone C (Compound 3) | Staphylococcus aureus | 8 | [7] |
| Nipyrone C (Compound 3) | Bacillus subtilis | 16 | [7] |
| Nipyrone C (Compound 3) | Mycobacterium tuberculosis | 64 | [7] |
| Nipyrones A & B (Compounds 1 & 2) | Various pathogenic bacteria | 32-64 | [7] |
| 4-hydroxy-2-pyridone derivatives | Mycobacterium smegmatis (biofilm) | 50 (inhibition) | [8] |
Table 2: Anti-inflammatory Activity (IC50 Values)
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Diaporpyrone A (Compound 4) | NO Production Inhibition (LPS-induced RAW264.7 cells) | 12.5 | [11] |
| Diaporpenoid A (Compound 1) | NO Production Inhibition (LPS-induced RAW264.7 cells) | 21.5 | [11] |
| Diaporpenoid B (Compound 2) | NO Production Inhibition (LPS-induced RAW264.7 cells) | 36.8 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key experiments cited in the literature.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium. A range of concentrations is prepared to determine the lowest concentration that inhibits growth.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) for the specific bacterium.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Protocol 2: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent NO production. A positive control (LPS only) and a negative control (untreated cells) are included.
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[11]
Protocol 3: Biofilm Inhibition Assay
This protocol is used to evaluate the ability of compounds to prevent biofilm formation.
-
Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and then diluted to a standardized optical density.
-
Compound and Inoculum Addition: The test compounds at various concentrations are added to the wells of a 96-well plate, followed by the addition of the standardized bacterial inoculum.
-
Incubation: The plate is incubated statically for a period that allows for biofilm formation (e.g., 24-48 hours) at an appropriate temperature.
-
Planktonic Cell Removal: After incubation, the supernatant containing planktonic (free-floating) bacteria is carefully removed.
-
Biofilm Staining: The remaining biofilm is washed and then stained with a dye such as crystal violet for a short period (e.g., 15 minutes).
-
Quantification: Excess stain is removed, and the plate is washed. The bound crystal violet is then solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured at a specific wavelength (e.g., 595 nm).
-
Analysis: The absorbance is proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.[8]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz to illustrate key processes.
References
- 1. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Production of New Antibacterial 4-Hydroxy-α-Pyrones by a Marine Fungus Aspergillus niger Cultivated in Solid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolites with Anti-Inflammatory Activity from the Mangrove Endophytic Fungus Diaporthe sp. QYM12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-6-methyl-2-pyrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone, is a key heterocyclic compound with significant applications in organic synthesis and as a precursor for various bioactive molecules. Its chemical reactivity and biological activity are intrinsically linked to its tautomeric nature. This technical guide provides a comprehensive overview of the tautomerism of this compound, presenting a detailed analysis of its tautomeric forms, the equilibrium between them, and the factors influencing this balance. The guide summarizes quantitative data from spectroscopic and computational studies, outlines detailed experimental protocols for the characterization of the tautomers, and utilizes visualizations to illustrate key concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of 2-pyrone derivatives.
Introduction
This compound is a member of the 2-pyrone class of compounds, which are known for their diverse biological activities and their utility as versatile synthetic building blocks. A crucial aspect of the chemistry of 4-hydroxy-2-pyrones is their ability to exist in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium is a critical determinant of the molecule's physical, chemical, and biological properties. Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in drug design and development, as different tautomers can exhibit distinct pharmacological profiles.
This guide focuses on the keto-enol tautomerism exhibited by this compound, exploring the structural and environmental factors that govern the position of the equilibrium.
Tautomeric Forms of this compound
This compound primarily exists in a tautomeric equilibrium between two forms: the 4-hydroxy-2-pyrone (enol form) and the 2-hydroxy-4-pyrone (keto form).
Caption: Tautomeric equilibrium of this compound.
The 4-hydroxy-2-pyrone form is generally considered the major tautomer due to the presence of an effective conjugation system, which contributes to its thermodynamic stability.[1] The equilibrium can, however, be influenced by various factors, including the solvent, temperature, and pH.
Experimental and Computational Analysis of Tautomerism
The study of tautomerism in this compound involves a combination of experimental techniques and computational modeling. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying and quantifying the different tautomers in solution. Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the relative stabilities and electronic properties of the tautomers.
Spectroscopic Data
While specific quantitative studies on the solvent-dependent tautomeric equilibrium of this compound are not extensively reported in the literature, the characteristic spectroscopic signatures of each tautomer can be predicted based on the analysis of similar compounds.
Table 1: Predicted Spectroscopic Data for the Tautomers of this compound
| Tautomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted UV-Vis λmax (nm) |
| 4-Hydroxy-2-pyrone | Olefinic protons (~5.5-6.5), Methyl (~2.2), Enolic OH (broad, variable) | C=O (~160-170), C-O (~160-170), Olefinic carbons (~90-110), Methyl (~20) | Expected to be at a longer wavelength due to extended conjugation |
| 2-Hydroxy-4-pyrone | Olefinic protons (~5.0-6.0), Methyl (~2.1), Enolic OH (broad, variable) | C=O (~180-190), C-O (~170-180), Olefinic carbons (~100-120), Methyl (~19) | Expected to be at a shorter wavelength |
Note: The values in this table are estimations based on general principles and data from similar compounds and require experimental verification for this compound.
Computational Studies
Computational chemistry offers a powerful approach to understanding the tautomeric equilibrium. DFT calculations can be employed to determine the optimized geometries and relative energies of the tautomers in the gas phase and in different solvents (using implicit solvent models like the Polarizable Continuum Model - PCM).
A study on a similar compound, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, utilized DFT calculations at the B3LYP/6-311G** level to investigate its tautomerism. The study found that the 4-hydroxy enol tautomer was the dominant form. The free energies of the tautomers were calculated in two different solvents, revealing that the population of the minor tautomer increased in a nonpolar solvent, although it did not exceed 13%. This suggests that solvent polarity plays a significant role in the tautomeric equilibrium of 4-hydroxy-2-pyrones.
Table 2: Illustrative Computational Data for a Similar 4-Hydroxy-2-pyrone Derivative
| Tautomer | Relative Free Energy (kcal/mol) in Chloroform | Relative Free Energy (kcal/mol) in DMSO | Population (%) in Chloroform | Population (%) in DMSO |
| 4-Hydroxy (A) | 0.00 | 0.00 | >87 | >99 |
| 2-Hydroxy (B) | 1.25 | 3.15 | <13 | <1 |
Data adapted from a study on a structurally related compound and is for illustrative purposes.
Experimental Protocols
Determination of Tautomeric Equilibrium Constant by ¹H NMR Spectroscopy
This protocol provides a general framework for determining the tautomeric equilibrium constant (KT) of this compound in different solvents using ¹H NMR spectroscopy.
Caption: Workflow for NMR-based determination of the tautomeric equilibrium constant.
Methodology:
-
Sample Preparation: Prepare solutions of this compound of known concentration in a variety of deuterated solvents with different polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).
-
NMR Data Acquisition: Record the ¹H NMR spectra of each solution at a constant temperature. It is crucial to use a sufficiently long relaxation delay to ensure accurate integration of the signals.
-
Data Analysis:
-
Identify the distinct signals corresponding to the protons of each tautomer.
-
Integrate the area under these characteristic signals.
-
The ratio of the integrals will be proportional to the molar ratio of the tautomers.
-
Calculate the equilibrium constant, KT = [2-hydroxy-4-pyrone] / [4-hydroxy-2-pyrone].
-
-
Thermodynamic Parameters: By performing the NMR experiments at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined from a van't Hoff plot (ln(KT) vs. 1/T).
Computational Chemistry Protocol
This protocol outlines a general procedure for the computational investigation of the tautomerism of this compound.
Caption: Workflow for the computational study of tautomerism using DFT.
Methodology:
-
Structure Preparation: Generate the initial 3D structures of the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone tautomers.
-
Gas-Phase Calculations: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Solvation Models: To study the effect of the solvent, perform geometry optimizations for each tautomer in the presence of different solvent continua using a polarizable continuum model (PCM).
-
Energy Calculations: Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies for each tautomer in the gas phase and in solution.
-
Analysis: From the calculated Gibbs free energies, determine the relative stability of the tautomers and predict the tautomeric equilibrium constant (KT) and the population of each tautomer at a given temperature.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry that significantly influences its reactivity and potential applications. The equilibrium between the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone forms is dominated by the more conjugated 4-hydroxy tautomer. However, the position of this equilibrium is sensitive to environmental factors, particularly the polarity of the solvent. A comprehensive understanding of this tautomeric behavior, achieved through a combination of spectroscopic and computational methods, is essential for the rational design and development of new drugs and functional materials based on the 2-pyrone scaffold. This guide provides the foundational knowledge and methodological framework for researchers and scientists to further explore and exploit the rich chemistry of this compound and its derivatives.
References
The Solubility Profile of 4-Hydroxy-6-methyl-2-pyrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-6-methyl-2-pyrone, a versatile platform chemical also known as Triacetic Acid Lactone (TAL). Understanding the solubility of this compound in various solvents is critical for its application in chemical synthesis, drug delivery, and materials science. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for these experiments.
Core Data Presentation: Solubility of this compound
The following tables summarize the known quantitative solubility of this compound in aqueous and organic solvents.
Table 1: Solubility in Aqueous Solution
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 0 | 3.52 |
| Water | 20 | 8.60[1][2] |
| Water | 93 | 130.65 |
Note: The temperature-dependent solubility data for water was experimentally characterized in a study focused on the sustainable production of Triacetic Acid Lactone.
Table 2: Solubility in Organic Solvents
| Solvent | Temperature | Solubility |
| Dimethylformamide (DMF) | Not Specified | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | Not Specified | 30 mg/mL, 100 mg/mL |
| DMSO:PBS (pH 7.2) (1:10) | Not Specified | 0.09 mg/mL |
| Ethanol | Not Specified | 20 mg/mL |
| Methanol | Not Specified | Soluble |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The following are detailed methodologies for two common and reliable techniques for determining the solubility of a solid compound like this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.
Materials:
-
This compound
-
Selected solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature using a thermostatic shaker or water bath. The time required to reach equilibrium can vary and may take several hours to days. It is advisable to determine this by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. The filter material should be compatible with the solvent.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in an oven at a temperature below the decomposition point of the solute).
-
Once the solvent is completely removed, place the dish or vial in an oven to dry to a constant weight.
-
After cooling to room temperature in a desiccator, weigh the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish/vial minus the initial tare weight.
-
Solubility is then calculated by dividing the mass of the solute by the volume of the solvent used to prepare the saturated solution (initially pipetted).
-
UV-Visible Spectrophotometry Method
This method is suitable when the solute has a chromophore that absorbs light in the UV-Visible range. It is a sensitive technique that can be used for compounds with lower solubility.
Materials:
-
This compound
-
Selected solvent
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of a Standard Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (around 284 nm).
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.
-
-
Sample Collection, Filtration, and Dilution:
-
Once equilibrium is achieved, withdraw a known volume of the supernatant and filter it as described previously.
-
Dilute the clear, saturated filtrate with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted solution at the λmax.
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
-
Calculation of Solubility:
-
Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in a typical solubility determination experiment.
Caption: Workflow for experimental solubility determination.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 4-Hydroxy-6-methyl-2-pyrone from Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of 4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic Acid Lactone (TAL), from various microbial cultures. The protocols outlined below are compiled from established research and are intended to serve as a comprehensive guide for laboratory applications.
Introduction
This compound is a polyketide that serves as a valuable platform chemical and a precursor for the synthesis of various pharmaceuticals and biodegradable polymers. Microbial fermentation using engineered strains of bacteria and yeast has emerged as a promising and sustainable method for its production. Effective extraction and purification are critical downstream processes to obtain high-purity TAL for further applications. This document details various extraction techniques, including liquid-liquid and solid-phase extraction, along with subsequent purification methods such as crystallization and chromatography.
Data Presentation: Quantitative Analysis of TAL Production and Extraction
The following table summarizes the production titers, yields, and purity of this compound (TAL) from different microbial systems as reported in the literature. This data is crucial for selecting an appropriate microbial host and anticipating extraction challenges.
| Microbial Host | Fermentation Titer (g/L) | Yield | Extraction Method | Purity | Reference |
| Saccharomyces cerevisiae | 5.2 | - | Liquid-Liquid Extraction | - | (Not explicitly stated) |
| Saccharomyces cerevisiae | 1.8 | 6% (from glucose) | Continuous Liquid-Liquid Extraction | 4% isolated yield | [1] |
| Yarrowia lipolytica | 2.6 | 13.8% of theoretical max | Liquid-Liquid Extraction & Crystallization | >94% | [2] |
| Escherichia coli | 2.8 | - | Not specified | - | [3] |
| Escherichia coli | 0.47 | 0.4% (mol/mol from glucose) | Not specified | - | (Not explicitly stated) |
| Escherichia coli | 0.23 | 0.08% (mol/mol from glucose) | Not specified | - | (Not explicitly stated) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction from Yarrowia lipolytica Culture
This protocol is adapted from a study reporting high-purity TAL extraction from a minimal medium fermentation of Yarrowia lipolytica.[2]
1. Pre-extraction Preparation: a. Centrifuge the fermentation broth to remove microbial cells and cellular debris. b. Sterile filter the resulting supernatant to ensure clarity.
2. Acidification: a. Acidify the clarified broth to a pH of 2.0 using concentrated sulfuric acid (18.4 M). This protonates the hydroxyl group of TAL, making it more soluble in organic solvents.
3. Solvent Extraction: a. Perform a series of three liquid-liquid extractions using a 1:3 volume ratio of hexanol to broth. b. Combine the hexanol fractions.
4. Back-Extraction: a. To separate TAL from non-polar impurities, perform a back-extraction from the hexanol phase into a basic aqueous solution. Use a 1:10 volume ratio of 3 M ammonium hydroxide to the pooled hexanol fractions. b. For further concentration, a second back-extraction can be performed from the ammonium hydroxide solution (after acidification to pH 2.0) into a smaller volume of a more volatile solvent like ethyl acetate.
5. Solvent Evaporation and Crystallization: a. Evaporate the final organic solvent (e.g., ethyl acetate) under reduced pressure to concentrate the TAL. b. The concentrated TAL can then be purified by crystallization.
Protocol 2: Continuous Liquid-Liquid Extraction from Saccharomyces cerevisiae Culture
This protocol describes a continuous extraction method from a cell-free broth of S. cerevisiae.[1]
1. Broth Preparation: a. Centrifuge the fermentation culture to obtain cell-free broth.
2. Continuous Extraction Setup: a. Use a continuous liquid-liquid extraction apparatus. b. For 500 mL of cell-free broth, use three 600 mL portions of an ethyl acetate/acetic acid mixture (99:1, v/v). The small amount of acetic acid helps to keep the TAL protonated. c. Run the continuous extraction for 36 hours.
3. Post-Extraction Processing: a. Combine the organic phases. b. Dry the combined organic phase over anhydrous magnesium sulfate to remove any residual water. c. Filter the dried organic phase through glass wool to remove any oily impurities. d. Concentrate the solution under reduced pressure.
4. Purification by Crystallization: a. The concentrated crude TAL can be further purified by crystallization from ethyl acetate.
Protocol 3: Solid-Phase Microextraction (SPME) - Adapted for Pyrone Compounds
While a specific protocol for TAL was not found, this protocol is adapted from a method for another pyrone compound, 6-pentyl-α-pyrone, and can be optimized for TAL.[4] This method is particularly useful for rapid screening and quantification from small sample volumes.
1. Sample Preparation: a. To a vial containing the microbial culture or supernatant, add NaCl to a final concentration of 25% (w/v) to increase the volatility of the analyte. b. Ensure the sample is agitated during the extraction process.
2. SPME Fiber Conditioning: a. Condition a polydimethylsiloxane (PDMS) SPME fiber according to the manufacturer's instructions.
3. Headspace Extraction: a. Expose the conditioned SPME fiber to the headspace of the sample vial. b. Optimize the extraction temperature and time. For a similar pyrone, an extraction temperature of 79°C for 29 minutes yielded good results.[4]
4. Desorption and Analysis: a. After extraction, desorb the analyte from the SPME fiber in the injection port of a gas chromatograph (GC) for analysis.
Protocol 4: Purification by Crystallization from Ethyl Acetate
This is a general protocol for the purification of crude TAL obtained from solvent extraction.
1. Dissolution: a. Dissolve the crude TAL extract in a minimal amount of hot ethyl acetate.
2. Hot Filtration (Optional): a. If insoluble impurities are present, perform a hot filtration to remove them.
3. Crystallization: a. Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. b. To maximize the yield, further cool the solution in an ice bath.
4. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
5. Drying: a. Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Detailed workflow for the two-step liquid-liquid extraction protocol.
References
Application Notes and Protocols: Purification of 4-Hydroxy-6-methyl-2-pyrone by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of 4-hydroxy-6-methyl-2-pyrone, a versatile intermediate in organic synthesis, utilizing chromatographic techniques.[1] The protocols described herein are applicable for purifying this compound from synthetic reaction mixtures or natural product extracts. Methodologies for both flash column chromatography and High-Performance Liquid Chromatography (HPLC) are presented, offering options for varying scales of purification and final purity requirements.
Introduction
This compound, also known as triacetic acid lactone, is a key building block in the synthesis of a variety of biologically active compounds and natural products. Its purification is a critical step to ensure the quality and reliability of subsequent synthetic transformations. This application note outlines two primary chromatographic methods for the purification of this compound: flash column chromatography for bulk purification and preparative HPLC for achieving high purity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 188-190 °C (decomposes) | [1] |
| Solubility | Soluble in methanol, ethanol, and ethyl acetate. Slightly soluble in water. |
Table 2: Summary of Chromatographic Methods
| Parameter | Flash Column Chromatography | HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | Reverse-Phase C18 |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Scale | Milligrams to grams | Micrograms to milligrams |
| Primary Use | Bulk purification from crude reaction mixtures | High-purity analysis and purification |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of this compound on a larger scale, typically from a crude reaction mixture.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Dichloromethane
-
Methanol
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Procedure:
-
Mobile Phase Selection:
-
Develop a suitable mobile phase system using TLC. A common starting point is a mixture of hexane and ethyl acetate.
-
Spot the crude mixture on a TLC plate and elute with varying solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
The ideal mobile phase should provide a retention factor (Rf) of ~0.3 for this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary to separate impurities.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol is designed for analytical assessment of purity or for small-scale, high-purity preparative purification. A reverse-phase method is described.[2]
1. Materials:
-
Partially purified or crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS compatibility)
-
HPLC system with a UV detector
-
Newcrom R1 or equivalent reverse-phase C18 column[2]
2. Analytical HPLC Method:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[2]
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio may need to be optimized.[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 284 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of the sample in the mobile phase.
-
Inject the sample onto the equilibrated column.
-
Monitor the chromatogram to determine the retention time and purity of this compound.
-
3. Preparative HPLC Method:
-
Column: A preparative scale C18 column.
-
Mobile Phase: Same as the analytical method, but with a higher flow rate appropriate for the column dimensions.
-
Procedure:
-
Perform an initial analytical run to determine the retention time of the target compound.
-
Increase the injection volume to load more sample onto the column.
-
Collect the fraction corresponding to the peak of this compound.
-
Evaporate the solvent from the collected fraction to obtain the highly purified product. This method is scalable and can be used for the isolation of impurities.[2]
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-pyrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone, a valuable platform chemical and potential therapeutic agent. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are designed to offer robust and reliable quantification in various sample matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note:
Reverse-phase HPLC with UV detection is a widely used, robust, and cost-effective method for the quantification of this compound. This technique is particularly well-suited for analyzing samples from fermentation broths and in-process manufacturing streams. The method outlined below is adapted from established protocols for the analysis of triacetic acid lactone from microbial cultures.
Experimental Protocol:
a. Sample Preparation:
-
Centrifuge the sample (e.g., fermentation broth) to pellet cells and other insoluble materials.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 1% (v/v) acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
c. Calibration: Prepare a series of standard solutions of this compound in the initial mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
d. Quantification: Inject the prepared sample and determine the peak area for this compound. Calculate the concentration using the linear regression equation derived from the calibration curve.
Quantitative Data (Illustrative):
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices where co-eluting compounds may interfere with HPLC analysis. Due to the polar nature and low volatility of the analyte, a two-step derivatization process involving methoximation followed by silylation is required to make it amenable to GC analysis.
Experimental Protocol:
a. Sample Preparation and Derivatization:
-
Lyophilize an aliquot of the aqueous sample to dryness.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 60 °C for 60 minutes with shaking. This step converts carbonyl groups to their methoxime derivatives.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60 °C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl (TMS) groups.
-
Centrifuge the sample and transfer the supernatant to a GC vial with a micro-insert.
b. GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.
c. Calibration and Quantification: Prepare standards of this compound and subject them to the same derivatization procedure as the samples. Create a calibration curve by plotting the peak area of a selected ion against the concentration.
Quantitative Data (Illustrative):
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow:
Capillary Electrophoresis (CE) with UV Detection
Application Note:
Capillary Electrophoresis is a high-resolution separation technique that requires minimal sample and reagent volumes, making it a green analytical alternative. It is particularly suitable for the analysis of charged or ionizable compounds like this compound in clean sample matrices.
Experimental Protocol:
a. Sample Preparation:
-
Centrifuge the sample to remove particulates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the background electrolyte to be within the linear range of the assay.
b. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 25 mM sodium tetraborate buffer, pH 9.2.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect or direct UV detection. For direct detection, a wavelength around 280-300 nm is suitable.
c. Calibration and Quantification: Prepare a series of standards in the background electrolyte. Construct a calibration curve by plotting the corrected peak area (peak area divided by migration time) against the concentration. The use of an internal standard is recommended to improve precision.
Quantitative Data (Illustrative):
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD, migration time) | < 1% |
| Precision (% RSD, peak area) | < 3% |
Experimental Workflow:
Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-pyrone for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone (TAL), is a naturally occurring polyketide that serves as a versatile precursor in the synthesis of various pharmaceuticals and specialty chemicals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS is challenging due to its polarity and relatively low volatility, which can lead to poor chromatographic peak shape and thermal degradation.
To overcome these limitations, a derivatization step is essential to convert the polar hydroxyl group into a less polar and more volatile functional group. Silylation is a widely used and effective derivatization technique for compounds containing active hydrogens, such as hydroxyl groups. This process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, rendering the molecule more amenable to GC-MS analysis.
These application notes provide a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC-MS analysis.
Principle of Silylation
Silylation is a chemical modification technique where an active hydrogen in a molecule is replaced by a silyl group, typically a trimethylsilyl (-Si(CH3)3) group.[1] For this compound, the hydroxyl group at the C4 position is the primary site of derivatization.
The reaction with BSTFA, a potent silylating agent, proceeds by nucleophilic attack of the hydroxyl oxygen on the silicon atom of BSTFA. The presence of a catalyst, such as 1% TMCS, enhances the reactivity of the silylating agent. The resulting trimethylsilyl ether is significantly more volatile and thermally stable than the parent compound, leading to improved chromatographic performance and sensitivity in GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound (TAL) standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous (as a catalyst and solvent)
-
Ethyl acetate, GC grade (as a solvent)
-
Nitrogen gas, high purity
-
Autosampler vials with inserts, 2 mL, screw cap with septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Derivatization Protocol
-
Sample Preparation: Pipette 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture can deactivate the silylating reagent.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample in the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis
Instrumentation
A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a split/splitless injector and an autosampler is recommended.
GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Expected Results
The derivatization of this compound with BSTFA will yield its corresponding trimethylsilyl (TMS) ether. The expected mass spectrum of the TMS derivative will show a molecular ion (M+) and characteristic fragment ions that can be used for identification and quantification. For quantitative analysis using SIM mode, characteristic ions of the derivatized analyte should be selected to ensure specificity and sensitivity.
Data Presentation
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Derivatization Efficiency | > 95% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the silylation derivatization of this compound for GC-MS analysis.
Signaling Pathway (Logical Relationship) Diagram
Caption: Logical diagram of the silylation of this compound for enhanced GC-MS analysis.
References
Application Notes and Protocols: 4-Hydroxy-6-methyl-2-pyrone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Hydroxy-6-methyl-2-pyrone as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. This document outlines key synthetic strategies, presents comparative data for various reaction conditions, and offers detailed experimental protocols for the preparation of medicinally relevant scaffolds.
Introduction: The Versatility of this compound
This compound, also known as triacetic acid lactone, is a highly valuable and readily available building block in organic synthesis.[1][2] Its unique structural features, including a reactive C3-nucleophilic center, a hydroxyl group amenable to O-functionalization, and a diene system for cycloaddition reactions, make it an ideal precursor for the construction of diverse heterocyclic frameworks.[1][2][3] This synthon has been extensively employed in multicomponent reactions, Knoevenagel condensations, Michael additions, and cycloaddition reactions to afford a variety of fused and substituted pyrans, pyridones, pyrazoles, and other heterocyclic systems of significant interest in medicinal chemistry and drug discovery.[1][4][5][6]
Data Presentation: Synthesis of Heterocyclic Compounds
The following tables summarize quantitative data for the synthesis of various heterocyclic compounds from this compound, allowing for easy comparison of different synthetic methodologies.
Table 1: Synthesis of Pyrano[4,3-b]pyran Derivatives
| Aldehyde | Malononitrile | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Yes | nano-cellulose-OSO3H | Water | 15 min | 95 | [1] |
| 4-Methylbenzaldehyde | Yes | nano-cellulose-OSO3H | Water | 20 min | 92 | [1] |
| 4-Nitrobenzaldehyde | Yes | nano-cellulose-OSO3H | Water | 10 min | 98 | [1] |
| Benzaldehyde | Yes | nano-cellulose-OSO3H | Water | 20 min | 90 | [1] |
| 3-Nitrobenzaldehyde | Yes | nano-cellulose-OSO3H | Water | 12 min | 96 | [1] |
Table 2: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives
| Aldehyde | Hydrazine Hydrate | Malononitrile | Ethyl Acetoacetate | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Yes | Yes | Yes | Fly-Ash | Water | 70 min | 94 | [7] |
| 4-Methylbenzaldehyde | Yes | Yes | Yes | Fly-Ash | Water | 60 min | 95 | [7] |
| 4-Nitrobenzaldehyde | Yes | Yes | Yes | Fly-Ash | Water | 65 min | 92 | [7] |
| Benzaldehyde | Yes | Yes | Yes | Fly-Ash | Water | 80 min | 90 | [7] |
| 3-Nitrobenzaldehyde | Yes | Yes | Yes | Fly-Ash | Water | 75 min | 93 | [7] |
| 4-Methoxybenzaldehyde | Yes | Yes | Yes | [CoFe2O4] NPs | Water (Ultrasonic) | 5 min | 94 | |
| 2-Chlorobenzaldehyde | Yes | Yes | Yes | Y3Fe5O12 (YIG) | Solvent-free | 20 min | 92 | [5] |
Table 3: Synthesis of Pyrano[3,2-c]pyridine Derivatives
| Aldehyde | Malononitrile | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Yes | Yes | Triethylamine | Ethanol | 50 min | 98 | [4] |
| 4-(Trifluoromethyl)benzaldehyde | Yes | Yes | Triethylamine | Ethanol | 50 min | 90 | [4] |
| 4-Nitrobenzaldehyde | Yes | Yes | Triethylamine | Ethanol | 50 min | 88 | [4] |
| Benzaldehyde | Yes | Yes | Triethylamine | Ethanol | 50 min | 95 | [4] |
| 2-Naphthaldehyde | Yes | Yes | Triethylamine | Ethanol | 50 min | 75 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Protocol 1: Synthesis of 2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4H-chromene-3-carbonitrile
Reaction: Multicomponent reaction of salicylaldehyde, malononitrile, and this compound.
Procedure:
-
In a 25 mL beaker, dissolve salicylaldehyde (5 mmol), malononitrile (5 mmol, 0.33 g), and 4-hydroxy-6-methyl-2H-pyran-2-one (5 mmol, 0.63 g) in ethanol (10 mL).
-
Add sodium acetate (0.5 mmol, 0.04 g) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -10 °C for 1 hour to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure 2-amino-4H-chromene derivative.
Expected Yield: 86–96%
Protocol 2: Synthesis of 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
Reaction: One-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
Procedure:
-
To a mixture of an aromatic aldehyde (2 mmol), malononitrile (2 mmol), and ethyl acetoacetate (2 mmol) in water (10 mL), add hydrazine hydrate (2 mmol).
-
Add preheated fly-ash (0.50 g) as a catalyst.
-
Heat the reaction mixture at 70-80 °C for 60-90 minutes, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure product.
Expected Yield: 90–95%[7]
Protocol 3: Synthesis of Pyrano[3,2-c]pyridones
Reaction: Three-component synthesis of pyrano[3,2-c]pyridones.
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) in ethanol (3 mL).
-
Add triethylamine (45 mol%) to the mixture.
-
Reflux the reaction mixture for 50 minutes.
-
Cool the mixture to room temperature.
-
Collect the precipitate by filtration and wash with ethanol to yield the pure pyrano[3,2-c]pyridone.
Expected Yield: 75–98%[4]
Visualizations: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and a general experimental workflow for the synthesis of heterocyclic compounds from this compound.
Caption: Multicomponent reaction pathway for heterocyclic synthesis.
Caption: Knoevenagel condensation reaction mechanism.
Caption: Michael addition reaction pathway.
Caption: General experimental workflow for heterocyclic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Application Notes and Protocols for the Mitsunobu Reaction with 4-Hydroxy-6-alkyl-2-pyrones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, such as esters and ethers.[1][2][3] This reaction proceeds under mild conditions with an inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the synthesis of complex molecules and natural products.[2][4] The reaction typically involves an alcohol, a nucleophile with a pKa of approximately 13 or less, a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][5]
4-Hydroxy-6-alkyl-2-pyrones are important structural motifs found in numerous natural products and biologically active compounds.[6] Their functionalization, particularly at the C4-hydroxyl group, is of significant interest for the development of new therapeutic agents. Due to their acidic nature (pKa ≈ 4.94), 4-hydroxy-6-alkyl-2-pyrones are excellent nucleophilic partners in the Mitsunobu reaction, allowing for their efficient O-functionalization under mild conditions.[6] This protocol provides a detailed procedure for the Mitsunobu reaction with 4-hydroxy-6-alkyl-2-pyrones to synthesize a variety of 4-O-substituted-2-pyrone derivatives.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow of the Mitsunobu reaction protocol for the O-functionalization of 4-hydroxy-6-alkyl-2-pyrones.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]
Application Notes and Protocols: Oxa-Michael Addition Reactions Involving 4-Hydroxy-6-methyl-2-pyrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting oxa-Michael addition reactions using 4-hydroxy-6-methyl-2-pyrone as a nucleophile. This reaction is a valuable synthetic tool for accessing complex 2-pyronyl ethers, which are structural motifs found in various natural products with interesting biological activities.[1][2] The protocols and data presented herein are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
The 2-pyrone scaffold is a privileged structure in many biologically active compounds and natural products, with applications ranging from cancer to Alzheimer's disease treatment.[2] A significant subclass of these compounds is the 4-hydroxy-2-pyrones, which can be found in larger natural products as pyronyl ethers. This compound, also known as triacetic acid lactone, is a readily available and cost-effective starting material, making it an attractive building block for the synthesis of complex molecules.[1][2]
The oxa-Michael addition, a conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound, provides a mild and efficient method for the O-functionalization of this compound.[1][2] This reaction allows for the formation of pyronyl enol ethers, which are key structural features in some marine polyketide natural products.[1]
Reaction Principle
The oxa-Michael addition of this compound involves the deprotonation of the acidic 4-hydroxy group by a base, typically a tertiary amine like triethylamine, to form a pyronate anion. This anion then acts as a nucleophile and attacks the β-carbon of an electron-deficient alkene, such as a propiolate ester, to form a new carbon-oxygen bond. The resulting enolate is then protonated to yield the final 2-pyronyl ether product.
Data Presentation
The following tables summarize the quantitative data from oxa-Michael addition reactions of this compound with various propiolate esters.
Table 1: Optimization of Oxa-Michael Addition Reaction Conditions
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 20 | 2 | 48 |
| 2 | 20 | 16 | 63 |
| 3 | 45 | 16 | 82 |
| 4 | 80 (microwave) | 0.5 | 67 |
Reaction conditions: this compound (1 equiv), methyl propiolate (2 equiv), triethylamine (1 equiv) in CH2Cl2.[1]
Table 2: Substrate Scope for the Oxa-Michael Addition
| Entry | Propiolate Ester | Product | Yield (%) |
| 1 | Methyl propiolate | 7a | 82 |
| 2 | Ethyl propiolate | 7b | 85 |
| 3 | tert-Butyl propiolate | 7c | 75 |
| 4 | Benzyl propiolate | 7d | 78 |
Reaction conditions: this compound (1 equiv), propiolate ester (2 equiv), triethylamine (1 equiv) in CH2Cl2 at 45 °C for 16 h.[1]
Experimental Protocols
General Procedure for the Oxa-Michael Addition of this compound
This protocol is a general method for the synthesis of 2-pyronyl ethers via an oxa-Michael addition reaction.[1]
Materials:
-
This compound
-
Appropriate propiolate ester (e.g., methyl propiolate, ethyl propiolate)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1 equivalent).
-
Dissolve the pyrone in anhydrous dichloromethane (2 mL per mmol of pyrone).
-
Add triethylamine (1 equivalent) to the solution.
-
Add the propiolate ester (2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 45 °C for 16 hours.
-
After the reaction is complete (monitored by TLC), remove the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-pyronyl ether.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
Visualizations
References
Application Notes: 4-Hydroxy-6-methyl-2-pyrone as a Versatile Precursor for Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone, is a naturally occurring polyketide that serves as a valuable and versatile building block in organic synthesis.[1][2][3] Its unique chemical structure, featuring multiple nucleophilic and electrophilic centers, allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of a diverse array of bioactive molecules.[1][2] This pyrone derivative is a key precursor in the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant effects.[4] Furthermore, its potential for production from renewable carbohydrate sources positions it as a key molecule for sustainable chemistry.[1][2] These notes provide an overview of its applications, summarize key synthetic methodologies, and offer detailed protocols for the synthesis of bioactive derivatives.
Synthetic Applications
This compound is a versatile synthon utilized in various synthetic strategies to generate complex heterocyclic scaffolds. Its reactivity at the C3 and C5 positions, as well as the hydroxyl group, allows for modifications such as electrophilic substitution, acylation, alkylation, and participation in multicomponent reactions.[1][5]
Key synthetic transformations include:
-
Modification of the Pyrone Ring: Reactions such as bromination, iodination, and Michael additions are commonly employed to functionalize the pyrone ring.[1]
-
Multicomponent Reactions (MCRs): This precursor is extensively used in one-pot MCRs to efficiently construct complex molecules like pyrano[4,3-b]pyrans and other fused heterocyclic systems.[5]
-
Synthesis of Fused Heterocycles: It serves as a key starting material for the synthesis of furo-pyranones and other fused ring systems present in many biologically active natural products.[6]
-
Precursor to other Bioactive Scaffolds: Through ring-opening and rearrangement reactions, it can be converted into various aromatic and azaheterocyclic structures.[1][2]
Bioactive Molecules Derived from this compound
A variety of natural and synthetic compounds with significant biological activities are derived from this pyrone precursor.
| Bioactive Molecule | Derivative of this compound | Biological Activity | Reference |
| Hispidin | 6-Styryl-4-hydroxy-2-pyrone | Antioxidative, anti-inflammatory, cytotoxic, anti-platelet aggregation, anti-diabetic, anti-dementia, anti-viral | [1][2] |
| Pogostone | Structurally similar 6-methyl-4-hydroxy-2-pyrone | Antibacterial (Gram-positive and Gram-negative), anticancer, repellent, insecticide | [1] |
| Aspernigrin A | Precursor: 4-hydroxy-6-phenylmethyl-2-pyrone | Cytotoxic to colon cancer cell lines | [7] |
| Germicidins A–J | 3,6-Dialkyl-substituted 4-hydroxy-2-pyrones | Natural antibiotics, inhibit porcine Na+/K+-activated ATPase | [1] |
| Violapyrones A–F | 3-Methyl-6-alkyl-4-hydroxy-2-pyrones | Modest antibacterial activity | [1] |
| Fusapyrone & Deoxyfusapyrone | Carbohydrate derivatives at C-3 | Antifungal (Botrytis cinerea, Aspergillus parasiticus, Penicillium brevi-compactum) | [1] |
| Pseudopyronines | Similar to 3-methyl-6-alkyl-4-hydroxy-2-pyrones | Inhibit growth of M. tuberculosis by blocking fatty acid biosynthesis | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-7-methyl-3,4-dihydropyrano[3,4-e][4][7]oxazine-2,5-diones
This protocol describes a multicomponent reaction for the synthesis of oxazine-annulated pyrones.
Materials:
-
This compound
-
Aromatic aldehydes
-
Methyl carbamate
-
p-Toluenesulfonic acid (p-TSA)
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), and methyl carbamate (1.2 mmol) in water (10 mL).
-
Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, the solid product is collected by filtration.
-
Wash the solid with water and dry to afford the pure 4-Aryl-7-methyl-3,4-dihydropyrano[3,4-e][4][7]oxazine-2,5-dione.
Expected Outcome: This method provides excellent yields of the desired products with short reaction times.[5]
Protocol 2: Synthesis of N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide Derivatives
This protocol outlines a one-pot, three-component synthesis of thioacetamide-substituted pyrones.
Materials:
-
4-Hydroxy-6-methyl-2H-pyran-2-one
-
Aryl aldehyde
-
Thioacetamide
-
p-Toluenesulfonic acid (p-TSA)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) and an aryl aldehyde (1 mmol) in the chosen solvent, add thioacetamide (1.1 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).
-
After cooling to room temperature, the precipitated product is filtered.
-
The crude product can be recrystallized from a suitable solvent to yield the pure N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide.
Expected Outcome: This protocol offers an efficient route to the target compounds in excellent yields.[5]
Protocol 3: Synthesis of Styrylpyrones via Aldol Condensation
This protocol describes the synthesis of styrylpyrones, a class of compounds that includes the bioactive molecule hispidin.
Materials:
-
4-Methoxy-6-methyl-2-pyrone (synthesized from this compound via methylation)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Base catalyst (e.g., potassium carbonate)
-
Solvent (e.g., dimethylformamide)
Procedure:
-
Synthesize 4-methoxy-6-methyl-2-pyrone by treating this compound with a methylating agent like methyl iodide in the presence of a base such as K2CO3.[8]
-
In a separate flask, dissolve the 4-methoxy-6-methyl-2-pyrone and the aromatic aldehyde in the solvent.
-
Add the base catalyst to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the desired styrylpyrone.
Yields: Reported yields for similar styrylpyrone syntheses range from 39% to 93%.[8]
Visualizing Synthetic Pathways and Relationships
General Synthetic Workflow from this compound
Caption: Synthetic routes from this compound.
Logical Relationship of Bioactive Derivatives
Caption: Relationship between the precursor and its derivatives.
References
- 1. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the synthesis of furo-pyranones and their application in the total synthesis of related natural products | Semantic Scholar [semanticscholar.org]
- 7. "Synthesis of 4-hydroxy-6-phenylmethyl-2-pyrone, Precursor to Aspernig" by Megan E. Buhler and Anne Reeve [mosaic.messiah.edu]
- 8. jmcs.org.mx [jmcs.org.mx]
Application Notes & Protocols for Microbial Production of Triacetic Acid Lactone (TAL)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the microbial production of Triacetic acid lactone (TAL), a valuable platform chemical, in two commonly used microbial hosts: Escherichia coli and Saccharomyces cerevisiae.
Application Notes
Introduction to Triacetic Acid Lactone (TAL)
Triacetic acid lactone (4-hydroxy-6-methyl-2-pyrone) is a polyketide that serves as a versatile precursor for the synthesis of a wide range of valuable chemicals, including phloroglucinol, a key component in pharmaceuticals and explosives. Microbial production of TAL offers a sustainable and environmentally friendly alternative to traditional chemical synthesis methods. Both E. coli and S. cerevisiae have been successfully engineered to produce TAL by introducing a heterologous polyketide synthase.
Biosynthesis of TAL in Engineered Microbes
The core of TAL biosynthesis lies in the condensation of three molecules of acetyl-CoA. This reaction is catalyzed by a type III polyketide synthase, typically 2-pyrone synthase (2-PS) from Gerbera hybrida. The metabolic engineering strategies in both E. coli and S. cerevisiae focus on increasing the intracellular pool of acetyl-CoA and malonyl-CoA, the direct precursors for TAL synthesis.
Comparison of E. coli and Saccharomyces cerevisiae as Production Hosts
| Feature | Escherichia coli | Saccharomyces cerevisiae |
| Growth Rate | Fast | Relatively slower |
| Genetic Tools | Extensive and well-established | Well-developed, but can be more complex |
| Precursor Supply | High glycolytic flux can lead to high acetyl-CoA levels | Compartmentalization of acetyl-CoA can be a challenge |
| Post-translational Modifications | Limited | Capable of complex modifications |
| Tolerance to Inhibitors | Generally lower | Often more robust and tolerant to fermentation inhibitors |
| Downstream Processing | Cell lysis is often required to recover intracellular products | Secretion can simplify downstream processing |
Metabolic Engineering Strategies for Enhanced TAL Production
-
Enhancing Acetyl-CoA and Malonyl-CoA Pool: Overexpression of acetyl-CoA carboxylase (ACC) is a common strategy to increase the supply of malonyl-CoA.
-
Downregulation of Competing Pathways: Deletion or downregulation of genes involved in pathways that consume acetyl-CoA, such as those for acetate production and fatty acid biosynthesis, can redirect metabolic flux towards TAL production.
-
Heterologous Pathway Expression: Introduction of the 2-PS gene from Gerbera hybrida is essential for TAL synthesis.
-
Increasing Cytosolic Acetyl-CoA: Strategies include the overexpression of native enzymes like acetyl-CoA synthetase (ACS) and ATP-citrate lyase (ACL), or the introduction of heterologous pathways such as the pyruvate dehydrogenase (PDH) bypass.
-
Boosting Malonyl-CoA Supply: Similar to E. coli, overexpression of a cytosolic acetyl-CoA carboxylase (ACC1) is a key strategy.
-
Expression of 2-PS: Codon-optimized 2-PS from G. hybrida is expressed to catalyze TAL formation.
Quantitative Data on TAL Production
The following table summarizes representative TAL titers achieved in engineered E. coli and S. cerevisiae strains from various studies.
| Host Organism | Key Genetic Modifications | Cultivation Method | TAL Titer (g/L) | Reference |
| E. coli | Overexpression of accA, accB, accC, accD and 2-PS | Fed-batch fermentation | 4.8 | |
| E. coli | Deletion of adhE, ackA-pta, poxB, ldhA; Overexpression of 2-PS and ACC | Fed-batch fermentation | 2.03 | |
| S. cerevisiae | Overexpression of codon-optimized 2-PS and a mutant acetyl-CoA carboxylase (ACC1 S659A, S1157A) | Fed-batch fermentation | 9.8 | |
| S. cerevisiae | Expression of an engineered acetyl-CoA pathway and 2-PS | Fed-batch fermentation | 8.7 |
Experimental Protocols
Protocol 1: Construction of TAL-Producing E. coli
-
Plasmid Construction:
-
Synthesize the codon-optimized gene for 2-pyrone synthase (2-PS) from Gerbera hybrida.
-
Clone the 2-PS gene into a suitable expression vector (e.g., pET-28a(+)) under the control of an inducible promoter (e.g., T7 promoter).
-
For enhanced precursor supply, co-express acetyl-CoA carboxylase (ACC) genes (accA, accB, accC, accD) on the same or a compatible plasmid.
-
-
Strain Engineering:
-
Transform the expression plasmid(s) into a suitable E. coli host strain (e.g., BL21(DE3)).
-
For further optimization, create knockout mutations in genes of competing pathways (e.g., adhE, ackA-pta) using methods like CRISPR-Cas9 or lambda red recombineering.
-
-
Cultivation and Induction:
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate 50 mL of M9 minimal medium in a 250 mL flask with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue cultivation at a lower temperature (e.g., 30°C) for 24-72 hours.
-
-
TAL Extraction and Quantification:
-
Centrifuge the culture to pellet the cells.
-
Extract TAL from the supernatant using an equal volume of ethyl acetate.
-
Analyze the extracted TAL using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector (282 nm).
-
Protocol 2: Construction of TAL-Producing Saccharomyces cerevisiae
-
Plasmid and Strain Construction:
-
Synthesize a codon-optimized 2-PS gene for expression in yeast.
-
Clone the 2-PS gene into a yeast expression vector (e.g., pESC-URA) under a strong constitutive or inducible promoter (e.g., GAL1).
-
To increase precursor supply, integrate expression cassettes for a mutant ACC1 (e.g., ACC1 S659A, S1157A) and enzymes for a cytosolic acetyl-CoA pathway (e.g., ACS, ACL) into the yeast genome using CRISPR-Cas9.
-
-
Yeast Transformation:
-
Transform the expression plasmids and/or integration cassettes into a suitable S. cerevisiae strain (e.g., CEN.PK) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Select for transformants on appropriate selective media.
-
-
Cultivation:
-
Inoculate a single colony into 5 mL of synthetic complete (SC) drop-out medium and grow overnight at 30°C.
-
Inoculate 50 mL of SC medium in a 250 mL flask with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture at 30°C with shaking for 72-120 hours. If using an inducible promoter, add the inducer (e.g., galactose) at the appropriate time.
-
-
TAL Extraction and Quantification:
-
Separate the supernatant from the yeast cells by centrifugation.
-
Extract TAL from the supernatant with an equal volume of ethyl acetate.
-
Quantify TAL using HPLC as described for E. coli.
-
Visualizations
Caption: Engineered TAL pathway in E. coli.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-6-methyl-2-pyrone
Welcome to the technical support center for the synthesis of 4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic Acid Lactone (TAL). This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield of their synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of this compound?
A1: Common starting materials for chemical synthesis include dehydroacetic acid, isopropylidene malonate with diketene, and the reaction between malonyl chloride and methyl acetoacetate.[1][2][3] The choice of starting material often depends on the desired scale, yield, and available laboratory resources.
Q2: Is it possible to synthesize this compound through a biological route?
A2: Yes, microbial biosynthesis is a viable route. Genetically engineered organisms like Escherichia coli and the yeast Yarrowia lipolytica have been successfully used to produce this compound from renewable feedstocks like glucose.[4][5][6]
Q3: What are the key advantages of microbial synthesis over chemical synthesis?
A3: Microbial synthesis offers the potential for a more sustainable process using renewable resources.[4][7] It can also lead to high-purity products, potentially simplifying downstream processing. For instance, in some fermentation processes, the product can be readily concentrated to over 94% purity.[5]
Q4: How can I purify the synthesized this compound?
A4: A common and effective method for purification is crystallization. The solubility of this compound is highly sensitive to temperature, which can be exploited for efficient crystallization from an aqueous solution.[7] For example, its solubility in water is significantly lower at 0°C (3.52 g/L) compared to 93°C (130.65 g/L).[7]
Troubleshooting Guides
Issue 1: Low Yield in Chemical Synthesis from Dehydroacetic Acid
| Possible Cause | Troubleshooting Step |
| Incorrect Sulfuric Acid Concentration | Ensure the sulfuric acid concentration is within the optimal range of 91-99%.[8] A concentration between 93% and 95% is often preferred.[8] |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between 60°C and 140°C. For many protocols, a temperature range of 80°C to 120°C is effective.[8] |
| Improper Reactant Ratio | The weight ratio of sulfuric acid to dehydroacetic acid should be between 0.8:1 and 3:1. A common ratio is between 1.5:1 and 2.5:1.[8] |
| Insufficient Reaction Time | The reaction time can vary from 10 minutes to 15 hours. Monitor the reaction progress to determine the optimal time for your specific conditions.[8] |
Issue 2: Inefficient Microbial Production of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Medium | For yeast-based production, such as with Yarrowia lipolytica, using a nitrogen-limited medium can increase product titers.[5] |
| Inefficient Microbial Strain | Consider screening different gene targets for overexpression to improve the yield. For example, in E. coli, overexpressing genes like betT, ompN, and pykA has been shown to improve the yield.[4] |
| Low Expression of Synthesis Enzymes | The choice of promoter for expressing the synthase gene is critical. For instance, in Saccharomyces cerevisiae, the PADH2 promoter has been shown to provide high expression levels of 2-pyrone synthase.[6] |
Quantitative Data Summary
The following table summarizes yields from various synthesis methods for this compound.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reported Yield |
| Chemical Synthesis | Isopropylidene malonate and diketene | Triethylamine, mixed solvent (e.g., CH₂Cl₂-chlorobenzene) | ~80%[1] |
| Chemical Synthesis | Malonyl chloride and methyl acetoacetate | Not specified | 58%[2] |
| Microbial Synthesis (Y. lipolytica) | Glucose | Nitrogen-limited medium, batch fermentation | 2.6 g/L[5] |
| Microbial Synthesis (S. cerevisiae) | Glucose | Y1572F mutant of 6-MSAS, fermentor-controlled conditions | 1.8 g/L (6% yield from glucose)[6] |
Experimental Protocols
Protocol 1: Chemical Synthesis from Dehydroacetic Acid
-
Reaction Setup : In a suitable reaction vessel, combine dehydroacetic acid with an aqueous sulfuric acid solution (93-95% by weight). The weight ratio of sulfuric acid (100% basis) to dehydroacetic acid should be between 1.5:1 and 2.5:1.[8]
-
Reaction Conditions : Heat the mixture to a temperature between 80°C and 120°C. The reaction can be run at atmospheric pressure.[8]
-
Reaction Monitoring : Monitor the reaction for a period of 10 minutes to 15 hours, depending on the scale and specific conditions.
-
Workup and Isolation : Upon completion, the this compound is isolated from the reaction mixture. This may involve quenching the reaction and subsequent purification steps like crystallization.
Protocol 2: Microbial Production using Yarrowia lipolytica
-
Strain Preparation : Utilize a strain of Yarrowia lipolytica engineered to express a 2-pyrone synthase gene.
-
Fermentation : Culture the engineered strain in a batch fermentation process using a nitrogen-limited medium.[5]
-
Product Recovery : After fermentation, separate the biomass from the culture medium.
-
Purification : The this compound can be precipitated from the spent medium and further purified, taking advantage of its temperature-sensitive solubility.[5][7]
Visualizations
Caption: Overview of chemical and microbial synthesis workflows for this compound.
References
- 1. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2- pyrone - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of 4-Hydroxy-6-methyl-2-pyrone in Aqueous Solutions
Welcome to the technical support center for 4-Hydroxy-6-methyl-2-pyrone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and photodegradation. As a lactone, the pyrone ring is susceptible to opening under both acidic and basic conditions. Exposure to ultraviolet (UV) light can also induce photodegradation, leading to the formation of various photoproducts.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on the pH of the aqueous solution. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range. Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring, leading to an increased degradation rate.
Q3: Is this compound sensitive to temperature?
A3: Yes, temperature can significantly influence the degradation rate of this compound. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis and other degradation processes. Therefore, it is recommended to store aqueous solutions of this compound at controlled, and preferably cool, temperatures.
Q4: What are the expected degradation products of this compound?
A4: The principal degradation product from hydrolysis is the corresponding ring-opened carboxylic acid. Under photolytic conditions, a more complex mixture of degradation products may be formed. The exact nature of these products can be identified using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in my aqueous formulation.
-
Possible Cause: The pH of your solution may be in a range that promotes rapid hydrolysis (highly acidic or alkaline).
-
Troubleshooting Steps:
-
Measure the pH of your aqueous solution.
-
If the pH is outside the optimal stability range (neutral to slightly acidic), adjust it using an appropriate buffer system.
-
Re-evaluate the stability of your formulation at the adjusted pH.
-
Consider storing your solution at a lower temperature to slow down the degradation rate.
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during stability testing.
-
Possible Cause: These unknown peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming if the unknown peaks correspond to degradation products.
-
Employ a stability-indicating HPLC method with a gradient elution that can effectively separate the parent compound from all potential degradation products.
-
Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the unknown peaks to aid in their identification and structural elucidation.
-
Issue 3: Inconsistent stability results between different batches of my formulation.
-
Possible Cause: Variations in the initial pH of the formulation, exposure to light, or temperature fluctuations during storage and handling could be contributing factors.
-
Troubleshooting Steps:
-
Standardize the preparation procedure for your formulation, ensuring consistent final pH for all batches.
-
Protect your solutions from light by using amber-colored vials or by working under low-light conditions.
-
Ensure that all samples are stored under identical and controlled temperature conditions.
-
Verify the purity of your this compound starting material, as impurities could potentially catalyze degradation.
-
Quantitative Data Summary
The following tables summarize representative quantitative data on the degradation of this compound under various stress conditions. Please note that these are illustrative values and actual degradation rates may vary depending on the specific experimental conditions.
Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.005 | 138.6 |
| 6.0 | 0.002 | 346.5 |
| 8.0 | 0.020 | 34.7 |
| 10.0 | 0.150 | 4.6 |
Table 2: Effect of Temperature on the Hydrolytic Degradation of this compound at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Half-life (t½) (h) |
| 4 | 0.0005 | 1386.3 |
| 25 | 0.002 | 346.5 |
| 40 | 0.010 | 69.3 |
| 60 | 0.050 | 13.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of purified water.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Photostability Study
-
Sample Preparation: Prepare a solution of this compound in a transparent solvent (e.g., water or a suitable buffer) at a known concentration.
-
Light Exposure:
-
Expose the solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Sample Analysis:
-
Withdraw samples from both the exposed and control solutions at various time intervals.
-
Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation.
-
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
Technical Support Center: Large-Scale Synthesis of 4-Hydroxy-6-methyl-2-pyrone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic Acid Lactone (TAL).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of deacetylation of dehydroacetic acid (DHA).
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Systematically investigate the following:
-
Incorrect Sulfuric Acid Concentration: The concentration of sulfuric acid is a critical parameter. Using an acid concentration outside the optimal range can lead to the formation of byproducts or incomplete reaction. For instance, 85% sulfuric acid is known to primarily yield the rearrangement product 2,6-dimethyl-4-pyrone-3-carboxylic acid[1].
-
Recommendation: Ensure the use of sulfuric acid in the concentration range of 90-99%. A concentration of 93-95% has been found to be particularly effective[1].
-
-
Suboptimal Reaction Temperature: The reaction temperature influences both the rate of reaction and the formation of degradation products.
-
Recommendation: Maintain a reaction temperature between 80°C and 120°C. A more controlled range of 95°C to 105°C is often optimal[1].
-
-
Improper Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material, while excessively long reaction times can promote the formation of degradation byproducts.
-
Recommendation: The reaction time can range from 10 minutes to 15 hours, depending on other parameters. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint[1].
-
-
Inefficient Quenching: The method used to stop the reaction and precipitate the product is crucial. Losses can occur if the product remains dissolved in the quenching solution.
-
Recommendation: Quench the reaction mixture by adding it to ice-cold water to ensure maximum precipitation of the product.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product of this compound is impure. What are the likely impurities and how can I remove them?
-
Answer: The most common impurity is the starting material, dehydroacetic acid, and a rearrangement byproduct.
-
Unreacted Dehydroacetic Acid (DHA): This indicates an incomplete reaction.
-
Troubleshooting:
-
Confirm your reaction time, temperature, and sulfuric acid concentration are within the optimal ranges.
-
Consider increasing the reaction time and monitoring for the disappearance of the starting material.
-
-
-
2,6-dimethyl-4-pyrone-3-carboxylic acid: This is a common byproduct formed when the sulfuric acid concentration is too low (e.g., 85%)[1].
-
Troubleshooting:
-
Verify the concentration of your sulfuric acid. Use a fresh, properly stored batch if necessary.
-
-
-
Purification Strategy:
-
Recrystallization: this compound can be purified by recrystallization from water or ethanol-water mixtures.
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most common and scalable method for the synthesis of this compound?
-
Answer: The most widely used method for large-scale synthesis is the deacetylation of dehydroacetic acid (DHA) using concentrated sulfuric acid[1]. This method is often preferred due to the availability of the starting material and the relatively straightforward procedure.
-
-
Question 2: Are there alternative, milder synthesis routes available?
-
Answer: Yes, several other synthetic strategies exist, although they may not be as economically viable for large-scale production. These include:
-
Biosynthesis: Enzymatic catalysis using glucose as a starting material can produce this compound[2].
-
Cyclization of 1,3,5-Tricarbonyl Compounds: This is another common synthetic route, often considered a biomimetic strategy[3].
-
Syntheses Based on Ketenes: Reactions involving ketenes can also yield 4-hydroxy-2-pyrones[3][4].
-
-
-
Question 3: What are the key safety precautions to consider during this synthesis?
-
Answer: The deacetylation of DHA involves the use of concentrated sulfuric acid, which is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The reaction can also be exothermic, so careful control of the temperature is essential to prevent runaway reactions.
-
-
Question 4: How can I monitor the progress of the reaction?
-
Answer: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to track the consumption of the starting material (DHA) and the formation of the product.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound from Dehydroacetic Acid
| Parameter | Range | Optimal Condition | Reference |
| Sulfuric Acid Concentration | 90% - 99% | 93% - 95% | [1] |
| Reaction Temperature | 60°C - 140°C | 95°C - 105°C | [1] |
| H₂SO₄:DHA Weight Ratio | 0.8:1 - 3.0:1 | 1.5:1 - 2.5:1 | [1] |
| Reaction Time | 10 minutes - 15 hours | 1.5 hours | [5] |
| Pressure | 10 mmHg - 75 psi | Ambient | [1] |
| Yield | - | up to 82% | [6] |
Experimental Protocols
Synthesis of this compound from Dehydroacetic Acid
This protocol is a general guideline based on literature procedures[1][5]. Optimization may be required based on specific laboratory conditions and scale.
Materials:
-
Dehydroacetic acid (DHA)
-
Concentrated sulfuric acid (93-95%)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add the desired amount of concentrated sulfuric acid.
-
Addition of DHA: While stirring, slowly add dehydroacetic acid to the sulfuric acid. The addition should be done in portions to control the initial exotherm.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain it for the specified time (e.g., 1.5 hours)[5]. Monitor the reaction progress by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of ice and water.
-
Precipitation: Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring. A precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to pH paper.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): If necessary, recrystallize the crude product from water or an ethanol-water mixture to obtain a pure product.
Mandatory Visualization
Caption: Synthesis of this compound from DHA.
Caption: Troubleshooting workflow for low yield.
References
- 1. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2- pyrone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. jmcs.org.mx [jmcs.org.mx]
- 6. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone - Google Patents [patents.google.com]
optimization of reaction conditions for 4-Hydroxy-6-methyl-2-pyrone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-6-methyl-2-pyrone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is dehydroacetic acid (DHAA), which is commercially available.[1][2] Other routes may involve the use of isopropylidene malonate and diketene.[3]
Q2: What are the typical reaction conditions for the synthesis from dehydroacetic acid?
A2: The synthesis from dehydroacetic acid typically involves heating in the presence of a strong acid catalyst, most commonly concentrated sulfuric acid. Reaction temperatures can range from 80°C to 140°C.[2]
Q3: What is the expected yield for this synthesis?
A3: The yield of this compound can vary significantly depending on the reaction conditions and the chosen synthetic route. With optimized conditions, yields of around 72% to 82% have been reported.[2][3]
Q4: How can the product be purified?
A4: Purification is typically achieved through recrystallization, often from hot ethanol or by washing with cold water.[4][5] For higher purity, flash column chromatography can be employed.[6][7]
Troubleshooting Guides
Low Yield
Problem: My reaction resulted in a low yield of this compound. What are the possible causes and how can I improve it?
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction has been running for the recommended duration at the optimal temperature. For the dehydroacetic acid method, this can be up to 1.5 hours at 120°C.[5] - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. |
| Suboptimal Catalyst Concentration | - Check Sulfuric Acid Concentration: For the dehydroacetic acid method, the concentration of sulfuric acid is critical. Using 85% sulfuric acid can lead to the formation of a rearrangement product, 2,6-dimethyl-4-pyrone-3-carboxylic acid, thus reducing the yield of the desired product.[2] Ensure you are using the recommended concentration (e.g., 90-99%).[2] |
| Product Loss During Workup | - Optimize Crystallization/Precipitation: If the product is isolated by precipitation in water, ensure the water is ice-cold to minimize the solubility of the product.[5] - Efficient Extraction: If performing a liquid-liquid extraction, use the appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
| Side Reactions | - Control Temperature: Overheating can lead to degradation of the product or the formation of byproducts.[7] Maintain a stable and accurate reaction temperature. - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions. |
Product Purity Issues
Problem: My final product is discolored or contains impurities. How can I improve its purity?
| Potential Cause | Troubleshooting Steps |
| Residual Starting Material | - Improve Reaction Completion: As mentioned in the low yield section, ensure the reaction goes to completion by optimizing reaction time and temperature. - Purification: Recrystallization is often effective at removing unreacted starting materials. If impurities persist, flash column chromatography may be necessary.[6][7] |
| Formation of Colored Byproducts | - Control Reaction Temperature: High temperatures can lead to the formation of colored impurities. Maintain the reaction at the recommended temperature. - Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool and crystallize. |
| Contamination from Reagents or Solvents | - Use High-Purity Reagents: Ensure that all starting materials, catalysts, and solvents are of high purity. - Clean Glassware: Use thoroughly cleaned and dried glassware to avoid introducing contaminants. |
Experimental Protocols
Protocol 1: Synthesis from Dehydroacetic Acid
This protocol is based on the deacetylation of dehydroacetic acid using sulfuric acid.[5]
Materials:
-
Dehydroacetic acid (DHAA)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve dehydroacetic acid in concentrated sulfuric acid. A typical ratio is 0.45 g of DHAA in 10 mL of H₂SO₄.[5]
-
Heat the reaction mixture under reflux at 120°C for 1.5 hours, with constant stirring.[5]
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully add the cooled reaction mixture to ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with additional ice-cold water.
-
Purify the crude product by recrystallization from hot ethanol to obtain white crystals of this compound.
Protocol 2: One-Pot Synthesis from Isopropylidene Malonate and Diketene
This protocol describes a one-pot synthesis method.[3]
Materials:
-
Isopropylidene malonate
-
Diketene
-
Triethylamine
-
Dichloromethane
-
Chlorobenzene
-
Dilute Hydrochloric Acid
-
Ether
Procedure:
-
In a reaction flask, combine 14.4 g (0.1 mol) of isopropylidene malonate, 35 mL of dichloromethane, and 15 mL of chlorobenzene.
-
Cool the mixture to below 5°C with stirring.
-
Slowly add 10.1 g (0.1 mol) of triethylamine, followed by the dropwise addition of 10.1 g (0.12 mol) of diketene.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 2 hours.
-
Wash the reaction mixture with cooled, dilute hydrochloric acid.
-
Dry the organic layer and remove the majority of the dichloromethane using a rotary evaporator.
-
Heat the remaining residue to reflux for 2 hours, during which yellow crystals should precipitate.
-
Cool the mixture to induce further crystallization.
-
Collect the crystals by suction filtration and wash with a small amount of ether.
-
Dry the crystals to obtain this compound. This method has been reported to yield approximately 82%.[3]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Starting Material(s) | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dehydroacetic Acid | Sulfuric Acid | None | 120 | 1.5 | ~64 | [5] |
| Isopropylidene Malonate, Diketene | Triethylamine | Dichloromethane, Chlorobenzene | <5 to Reflux | 4 | ~82 | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2- pyrone - Google Patents [patents.google.com]
- 3. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jmcs.org.mx [jmcs.org.mx]
- 6. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
troubleshooting low yields in 4-Hydroxy-6-methyl-2-pyrone extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction and purification of 4-Hydroxy-6-methyl-2-pyrone, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its extraction?
A1: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction and purification. It is an acidic compound with a pKa of approximately 5.14. Its solubility in water is about 8.6 g/L.[1] It is generally soluble in polar organic solvents.
Q2: What are the most common causes of low yields during the extraction of this compound?
A2: Low yields can stem from several factors, including:
-
Incomplete extraction from the aqueous phase: Due to its moderate water solubility and acidic nature, the compound may not fully partition into the organic solvent, especially if the pH of the aqueous layer is not optimized.
-
Emulsion formation: The presence of surfactants or other amphipathic molecules can lead to the formation of stable emulsions during liquid-liquid extraction, trapping the product at the interface.
-
Product degradation: Although generally stable, this compound can be susceptible to degradation under harsh pH or high-temperature conditions.
-
Losses during purification: Suboptimal conditions during column chromatography or recrystallization can lead to significant product loss.
-
Co-extraction of impurities: Impurities with similar solubility profiles can complicate purification and lead to lower isolated yields of the pure compound.
Q3: What are the common impurities I should be aware of?
A3: The most common impurity is often the starting material from its synthesis, such as dehydroacetic acid.[2][3][4] Other potential impurities can include unreacted reagents, byproducts like 4-pyrones, and residual solvents.
Troubleshooting Guides
Low Yield in Liquid-Liquid Extraction
Issue: After performing a liquid-liquid extraction of this compound, the yield of the desired compound in the organic phase is lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in liquid-liquid extraction.
Detailed Steps:
-
pH Optimization: this compound is an acidic compound. To ensure it remains in its neutral form and partitions into the organic phase, the aqueous layer should be acidified to a pH well below its pKa of ~5.14. A pH of 2-3 is generally recommended.
-
Solvent Selection: While it is soluble in various organic solvents, a solvent with moderate polarity like ethyl acetate is often a good choice. If yields are low with a non-polar solvent, consider switching to or performing a subsequent extraction with a more polar solvent.
-
Emulsion Breaking: If an emulsion forms, it can be addressed by:
-
Adding a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Centrifuging the mixture to facilitate phase separation.
-
Filtering the mixture through a pad of celite.
-
-
Multiple Extractions: Instead of one large volume extraction, performing multiple extractions with smaller volumes of organic solvent is more efficient at recovering the product.
Low Yield after Column Chromatography
Issue: A significant loss of this compound is observed after purification by flash column chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery from column chromatography.
Detailed Steps:
-
Compound Stability: The acidic nature of silica gel can sometimes cause degradation or irreversible adsorption of acidic compounds. To test for this, spot the compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have formed. If the compound is unstable, consider:
-
Deactivating the silica gel by running a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).
-
Using a different stationary phase like neutral alumina.
-
-
Eluent System Optimization: An inappropriate solvent system can lead to poor separation and product loss.
-
Use TLC to find an optimal solvent system that gives your product an Rf value of around 0.3.
-
A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation and recovery.
-
-
Sample Loading: If the crude sample is not fully soluble in the eluent, it can precipitate on the column, leading to streaking and poor separation. In such cases, a dry loading technique is recommended:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent to obtain a free-flowing powder.
-
Carefully load this powder onto the top of the column.
-
Difficulty in Recrystallization
Issue: Attempts to purify this compound by recrystallization result in an oil or very low recovery of crystals.
Troubleshooting Tips:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
For this compound, consider solvent systems like dichloromethane/ether, dichloromethane/hexane, or ethyl acetate/hexane.
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble.
-
Slowly add a "non-solvent" (a solvent in which the product is poorly soluble) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the first solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
-
Oiling Out: If the compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the compound, or the compound is too impure. Try using a lower-boiling point solvent or further purifying the crude material by another method before recrystallization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Melting Point | 188-190 °C (decomposes) | [5] |
| pKa | ~5.14 | [6] |
| Water Solubility | 8.6 g/L | [1] |
| Appearance | Off-white to brown powder | [1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | [1] |
| Methanol | Soluble | A polar protic solvent. |
| Dichloromethane | Soluble | A polar aprotic solvent. |
| Ethyl Acetate | Soluble | A moderately polar solvent. |
| Diethyl Ether | Slightly soluble | Can be used as a non-solvent for recrystallization. |
| Hexane | Insoluble | A non-polar solvent. |
Experimental Protocols
Protocol 1: General Extraction and Purification of this compound from a Reaction Mixture
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and impurities.
-
Quenching and pH Adjustment:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted in an organic solvent, it may be concentrated under reduced pressure.
-
The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
Carefully add a dilute acid (e.g., 1 M HCl) to the aqueous layer until the pH is between 2 and 3. This ensures that the this compound is in its protonated, less water-soluble form.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water and some water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Column Chromatography (Optional): If the crude product contains significant impurities, it can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Recrystallization: Dissolve the crude product in a minimal amount of hot dichloromethane or ethyl acetate. Slowly add diethyl ether or hexane until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization. Filter the crystals and wash with a small amount of cold diethyl ether or hexane. Dry the purified crystals under vacuum.
-
References
Technical Support Center: Enhancing Triacetic Acid Lactone (TAL) Production in Microorganisms
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the microbial production of Triacetic acid lactone (TAL). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common host microorganisms for producing Triacetic acid lactone (TAL)?
A1: The most commonly engineered microbial hosts for TAL production include the yeast Saccharomyces cerevisiae and Yarrowia lipolytica, as well as the bacterium Escherichia coli.[1][2] Each host offers unique advantages. Y. lipolytica, an oleaginous yeast, is particularly notable for its high precursor availability, leading to significantly higher reported TAL titers.[1][3]
Q2: What is the core biosynthetic pathway for TAL production?
A2: TAL is a polyketide synthesized from one molecule of acetyl-CoA and two molecules of malonyl-CoA.[4] The key enzyme catalyzing this condensation reaction is 2-pyrone synthase (2-PS), often sourced from Gerbera hybrida.[3][5] The efficiency of this pathway is heavily dependent on the intracellular pools of acetyl-CoA and malonyl-CoA.
Q3: What are the primary metabolic engineering strategies to enhance TAL production?
A3: Key strategies focus on increasing the supply of precursors (acetyl-CoA and malonyl-CoA) and directing metabolic flux towards TAL synthesis. This often involves:
-
Overexpression of key enzymes: Such as the 2-pyrone synthase (2-PS) gene.[3][5]
-
Engineering precursor pathways: This includes manipulating pathways for energy storage, pentose biosynthesis, and lipid biosynthesis to increase the availability of acetyl-CoA.[5]
-
Knockout of competing pathways: Deleting genes involved in pathways that consume acetyl-CoA, such as those for fatty acid synthesis, can redirect precursors to TAL production.[3][5]
-
Promoter engineering: Utilizing strong promoters, like the ADH2 promoter in S. cerevisiae, can enhance the expression of the 2-PS enzyme.[6]
Q4: How important are fermentation conditions for TAL production?
A4: Fermentation conditions play a critical role in maximizing TAL titers. Key parameters to optimize include:
-
Carbon Source: While glucose is a common substrate, other carbon sources like ethanol and acetate have been shown to increase TAL production in S. cerevisiae.[7][8]
-
pH Control: Maintaining an optimal pH during fermentation is crucial. For instance, in Y. lipolytica, pH control can significantly improve TAL yield.[9]
-
Nitrogen Limitation: In oleaginous yeast like Y. lipolytica, nitrogen-limited conditions can induce lipid biosynthesis, which in turn increases the acetyl-CoA pool available for TAL synthesis.[3]
-
Fed-batch Cultivation: A fed-batch strategy, particularly with an ethanol feed in S. cerevisiae, has been shown to achieve high TAL titers.[7][8]
Troubleshooting Guide
Problem 1: Low TAL Titer or Yield
| Potential Cause | Suggested Solution |
| Insufficient precursor supply (acetyl-CoA and malonyl-CoA) | - Overexpress genes in the acetyl-CoA synthesis pathway. In Y. lipolytica, this includes the ATP:citrate lyase (ACL) pathway.[3] - Knock out or down-regulate competing pathways that consume acetyl-CoA, such as fatty acid synthesis. The use of inhibitors like cerulenin can also be tested.[3] - Engineer pathways for energy storage and generation to improve cofactor pools.[5] |
| Suboptimal expression of 2-pyrone synthase (2-PS) | - Utilize a stronger promoter to drive 2-PS expression. The PADH2 promoter in S. cerevisiae has been shown to be effective.[6] - Integrate multiple copies of the 2-PS gene into the host genome.[3] - Perform codon optimization of the 2-PS gene for the specific host organism. |
| Non-optimized fermentation conditions | - Experiment with different carbon sources. Ethanol has been shown to be effective in S. cerevisiae.[7][8] - Implement a fed-batch fermentation strategy to maintain optimal substrate levels and avoid inhibitory effects of high substrate concentrations.[7][8] - For Y. lipolytica, cultivate under nitrogen-limited conditions to boost acetyl-CoA availability.[3] - Optimize pH and temperature. A controlled pH of 6.0 has been found to be beneficial in some yeast fermentations. |
| Inherent limitations of the host strain | - Screen different industrial yeast strains, as TAL production can vary significantly among them.[7][8] |
Problem 2: High Byproduct Formation
| Potential Cause | Suggested Solution |
| Overflow metabolism | - Implement a fed-batch feeding strategy to control the glucose concentration and avoid the Crabtree effect in S. cerevisiae. |
| Metabolic flux diverted to competing pathways | - Identify and knock out genes responsible for major byproduct formation. For example, deleting genes involved in acetate formation in E. coli can be beneficial.[10] |
| Suboptimal fermentation conditions | - Adjusting the pH and temperature can alter the product profile. For instance, lower pH can favor lactic acid production over other byproducts in some microorganisms. |
Quantitative Data Summary
Table 1: Comparison of TAL Production in Different Microorganisms
| Microorganism | Genetic Modification / Strategy | Titer (g/L) | Yield (g/g glucose) | Reference |
| Saccharomyces cerevisiae | Pathway engineering and optimal culture parameters | 2.2 | 0.13 | [5] |
| Saccharomyces cerevisiae | Fed-batch cultivation with ethanol feed | 5.2 | Not Reported | [7][8] |
| Saccharomyces cerevisiae | Expression of mutant 6-MSAS | 1.8 | 0.06 (6%) | [6] |
| Yarrowia lipolytica | Strain modifications and batch fermentation in nitrogen-limited medium | 2.6 | Not Reported | [3] |
| Yarrowia lipolytica | Not Specified | 35.9 | Not Reported | [1] |
| Escherichia coli | Overexpression of betT, ompN, and pykA | Up to 49% improvement in yield | Not Reported | [11] |
Experimental Protocols
1. General Experimental Workflow for TAL Production
This workflow outlines the key steps from strain engineering to TAL quantification.
2. Detailed Methodology for TAL Quantification using HPLC
-
Sample Preparation:
-
Centrifuge 1 mL of culture broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase if necessary.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Standard Curve: Prepare a standard curve using pure TAL to quantify the concentration in the samples.
-
Signaling Pathways and Metabolic Engineering Visualizations
1. Simplified Metabolic Pathway for TAL Synthesis
This diagram illustrates the central metabolic route from glucose to TAL, highlighting key precursors and the role of 2-pyrone synthase.
2. Logical Relationship of Genetic Modifications for Enhanced TAL Production
This diagram illustrates the interplay between different genetic engineering strategies to boost TAL production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triacetic acid lactone - Wikipedia [en.wikipedia.org]
- 5. Metabolic engineering of Saccharomyces cerevisiae for the production of triacetic acid lactone [escholarship.org]
- 6. Microbial synthesis of triacetic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triacetic acid lactone production in industrial Saccharomyces yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Genetic engineering of Escherichia coli to enhance production of l-tryptophan | Semantic Scholar [semanticscholar.org]
- 11. Engineering Escherichia coli to increase triacetic acid lactone (TAL) production using an optimized TAL sensor-reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Hydroxy-6-methyl-2-pyrone
Welcome to the technical support center for the synthesis of 4-Hydroxy-6-methyl-2-pyrone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important compound.
I. Troubleshooting Guide: Common Side Reactions
This section addresses specific challenges that may arise during the synthesis of this compound, focusing on the common and often problematic deacetylation of dehydroacetic acid.
Problem 1: Formation of 2,6-dimethyl-4-pyrone-3-carboxylic acid
Symptom: Your final product is contaminated with a significant amount of a compound that is isomeric to the starting dehydroacetic acid, but is not the desired this compound.
Cause: This side reaction is particularly prevalent when using sulfuric acid with a concentration around 85%.[1] The reaction mechanism involves a rearrangement of the dehydroacetic acid structure under these specific acidic conditions.
Troubleshooting Steps:
-
Adjust Sulfuric Acid Concentration: Avoid using 85% sulfuric acid. To favor the desired deacetylation, it is recommended to use a higher concentration of sulfuric acid, typically in the range of 90-99%.[1]
-
Temperature Control: Maintain a controlled reaction temperature. While specific optimal temperatures can vary, excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that might favor the formation of the rearranged product.
Logical Workflow for Troubleshooting Problem 1
Caption: Troubleshooting workflow for the formation of 2,6-dimethyl-4-pyrone-3-carboxylic acid.
Problem 2: Formation of 2,6-dimethyl-4-pyrone
Symptom: The isolated product contains a significant amount of 2,6-dimethyl-4-pyrone, a byproduct resulting from the loss of the acetyl group and subsequent rearrangement.
Cause: This side reaction is favored when using concentrated hydrochloric acid or 10% aqueous sulfuric acid, especially with heating.[1] The reaction proceeds through the elimination of carbon dioxide after the initial deacetylation.[1]
Troubleshooting Steps:
-
Choice of Acid: Avoid using concentrated hydrochloric acid for the deacetylation of dehydroacetic acid. If using sulfuric acid, a high concentration (90-99%) is preferred over a dilute solution.
-
Temperature Management: Carefully control the reaction temperature to prevent excessive heat, which drives the decarboxylation and rearrangement to the 4-pyrone structure.
-
Reaction Monitoring: Closely monitor the reaction's progress to stop it once the deacetylation is complete, minimizing the time for the subsequent side reaction to occur.
Logical Workflow for Troubleshooting Problem 2
Caption: Troubleshooting workflow for the formation of 2,6-dimethyl-4-pyrone.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that is prone to side reactions?
A1: The deacetylation of dehydroacetic acid using a strong acid catalyst is a widely used method.[1] However, this route is sensitive to reaction conditions, and deviations can lead to the formation of byproducts such as 2,6-dimethyl-4-pyrone-3-carboxylic acid and 2,6-dimethyl-4-pyrone.[1]
Q2: How can I minimize the formation of 4-pyrone byproducts in general?
A2: In syntheses where 4-pyrones are potential byproducts, optimizing the catalyst and temperature is key. For instance, in certain palladium-catalyzed reactions, the use of palladium(II) acetate at 60°C can minimize the formation of 4-pyrone byproducts to as low as 1%.[2]
Q3: Are there alternative synthetic routes that avoid these specific side reactions?
A3: Yes, other synthetic strategies exist, such as those involving the cyclization of 1,3,5-tricarbonyl compounds or syntheses based on ketenes.[2] These methods may present their own sets of potential side reactions and require careful optimization.
Q4: What is the general mechanism for the deacetylation of dehydroacetic acid?
A4: The deacetylation of dehydroacetic acid in an acidic medium generally involves the protonation of the acetyl group, followed by nucleophilic attack of water and subsequent cleavage of the acetyl group to yield this compound and acetic acid.
Reaction Pathway Visualization
Caption: Reaction pathways in the acid-catalyzed conversion of dehydroacetic acid.
III. Experimental Protocols
Synthesis of this compound from Dehydroacetic Acid
This protocol is adapted from established procedures and aims to minimize side product formation.
Materials:
-
Dehydroacetic acid
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Distilled water
-
Ethanol
Procedure:
-
In a fume hood, carefully add 10 g of dehydroacetic acid to 20 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer.
-
Heat the mixture with stirring in an oil bath maintained at 130-135°C for 15-20 minutes. The solution will turn dark.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture over a large excess of crushed ice with vigorous stirring.
-
A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
IV. Quantitative Data Summary
The following table summarizes the influence of acid conditions on the product distribution in the conversion of dehydroacetic acid. Please note that specific yields can vary based on other reaction parameters such as temperature and reaction time.
| Acid Catalyst | Concentration | Major Product | Major Side Product(s) | Reference |
| Sulfuric Acid | ~85% | This compound | 2,6-dimethyl-4-pyrone-3-carboxylic acid | [1] |
| Sulfuric Acid | 90-99% | This compound | Minimized side products | [1] |
| Sulfuric Acid | 10% (aqueous) | - | 2,6-dimethyl-4-pyrone | [1] |
| Hydrochloric Acid | Concentrated | - | 2,6-dimethyl-4-pyrone | [1] |
References
Technical Support Center: Purification of 4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone (TAL), from complex mixtures, particularly fermentation broths.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | - Incomplete extraction due to unfavorable partition coefficient. - Emulsion formation. - Degradation of TAL at non-optimal pH. | - Adjust the pH of the aqueous phase to be acidic (e.g., pH 2) to ensure TAL is in its neutral form, which is more soluble in organic solvents.[1] - Use a solvent with a polarity that matches the analyte; for TAL, moderately polar solvents like ethyl acetate or hexanol can be effective. - Increase the solvent-to-broth ratio. - If an emulsion forms, try adding a saturated salt solution (brining out) or centrifuging the mixture. - Perform multiple extractions with smaller volumes of solvent for higher efficiency. |
| Difficulty with Crystallization | - Presence of impurities inhibiting crystal nucleation or growth. - Supersaturation level is too high or too low. - Inappropriate solvent system. - Oiling out instead of crystallization. | - Treat the crude extract with activated carbon to remove colored impurities and other non-polar compounds. - Optimize the cooling rate; slow cooling generally promotes the formation of larger, purer crystals. - Perform a solvent screen to find a solvent in which TAL has high solubility at high temperatures and low solubility at low temperatures. - If oiling out occurs, try redissolving the oil in a minimal amount of hot solvent and cooling slowly, or add a small amount of a non-polar co-solvent. - Use seed crystals to induce crystallization. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Compound degradation on silica gel. - Co-elution of impurities with similar polarity. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first to achieve good separation. A common eluent system is a gradient of hexane and ethyl acetate. - Ensure the amount of crude sample is appropriate for the column size (typically 1-5% of the stationary phase weight). - If TAL is degrading on the acidic silica gel, consider deactivating the silica by adding a small amount of a base like triethylamine to the eluent, or use an alternative stationary phase like alumina. - If impurities are still present, a secondary purification step like recrystallization or preparative HPLC may be necessary. |
| Inaccurate Purity Assessment by HPLC | - Poor peak shape (tailing or fronting). - Co-elution with impurities. - Incorrect mobile phase composition. | - Ensure the sample is fully dissolved in the mobile phase before injection. - Adjust the pH of the mobile phase to ensure TAL is in a single ionic state. - Optimize the gradient and flow rate to improve peak resolution. - Use a high-purity standard for calibration and comparison of retention times. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in microbial production of this compound?
A1: Common impurities originate from the fermentation medium and cellular metabolism. These can include residual sugars (e.g., glucose), organic acids (e.g., citric acid), proteins, and other secondary metabolites produced by the microorganism.[2] Structurally similar polyketides may also be present.
Q2: What is the optimal pH for liquid-liquid extraction of this compound?
A2: An acidic pH (around 2.0) is optimal for the extraction of this compound from aqueous solutions like fermentation broths.[1] At this pH, the hydroxyl group is protonated, making the molecule less polar and more soluble in organic extraction solvents.
Q3: Can this compound degrade during purification?
A3: Yes, as a pyrone, it can be susceptible to degradation under harsh conditions. The lactone ring can be hydrolyzed under strong acidic or basic conditions, particularly at elevated temperatures. It is advisable to avoid prolonged exposure to extreme pH and high temperatures.
Q4: How can I improve the crystal quality during crystallization?
A4: To improve crystal quality, it is recommended to use a slow cooling rate, as this allows for more ordered crystal growth. The use of a co-solvent system can also be beneficial. It is also important to start with a partially purified material, as high levels of impurities can hinder crystallization.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying the purity of this compound.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation and can also be used for purity assessment with an internal standard.
Quantitative Data Summary
The following table summarizes typical recovery and purity data for different purification methods for this compound.
| Purification Method | Typical Recovery | Reported Purity | Reference |
| Liquid-Liquid Extraction | >70% | Variable (depends on subsequent steps) | [2] |
| Crystallization | Variable (depends on initial purity) | 94-100% | [1] |
| Flash Column Chromatography | Good to excellent | >95% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction from Fermentation Broth
-
Preparation: Centrifuge the fermentation broth to remove cells and debris.
-
Acidification: Acidify the clarified broth to a pH of 2.0 using a strong acid like sulfuric acid. This protonates the 4-hydroxy group, making the molecule more soluble in organic solvents.[1]
-
Extraction: Perform sequential extractions with an organic solvent such as hexanol or ethyl acetate at a 1:3 (v/v) solvent-to-broth ratio.[1] Repeat the extraction three times for optimal recovery.
-
Back-Extraction (Optional): To further purify and concentrate the TAL, the organic fractions can be pooled and the TAL can be back-extracted into a basic aqueous solution (e.g., 1 M ammonium hydroxide).[1]
-
Final Steps: The basic aqueous solution can then be re-acidified to precipitate the TAL, which can be collected by filtration.[1]
Protocol 2: Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. The solubility of TAL is highly sensitive to temperature, being significantly more soluble in hot water than in cold water.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a cold environment (e.g., 4°C) to promote further crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of chilled solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or under vacuum.
Protocol 3: HPLC Analysis for Purity Assessment
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of an acid like acetic acid (e.g., 1% v/v) to ensure consistent protonation of the analyte.[3]
-
Detection: UV detection at a wavelength around 282 nm is suitable for this compound.
-
Quantification: Purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. A calibration curve with a known standard should be used for accurate concentration determination.[3]
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: 4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 4-Hydroxy-6-methyl-2-pyrone (TAL) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound (TAL) in common solvents?
A1: this compound is a light yellow solid that is generally soluble in organic solvents[1]. Its solubility in aqueous solutions is limited and highly dependent on temperature. Detailed solubility data is provided in the table below.
Q2: I am observing precipitation when I add my TAL stock solution to my aqueous buffer or cell culture medium. What is causing this?
A2: Precipitation upon addition to aqueous solutions is a common issue for compounds with limited water solubility. This is often due to the final concentration of the compound exceeding its solubility limit in the final buffer or medium. The organic solvent from your stock solution is diluted, reducing its ability to keep the compound dissolved.
Q3: How can I increase the solubility of TAL in my experiments?
A3: Several strategies can be employed to enhance the solubility of TAL. These include optimizing the solvent for your stock solution, adjusting the pH of the aqueous solution, gentle heating, and sonication. For cell-based assays, it is crucial to keep the concentration of organic solvents low to avoid cytotoxicity.
Q4: What is the best way to prepare a stock solution of TAL?
A4: For biological assays, Dimethyl sulfoxide (DMSO) or ethanol are commonly used solvents to prepare concentrated stock solutions. It is recommended to prepare a high-concentration stock solution and then dilute it into your final experimental medium. Always add the stock solution to the aqueous medium slowly while vortexing to facilitate mixing and minimize precipitation.
Q5: How should I store stock solutions of TAL?
A5: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Temperature (°C) |
| Water | 8.60 g/L[2][3][4] | 20 |
| Dimethylformamide (DMF) | 30 mg/mL[5] | Not Specified |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[5] | Not Specified |
| Ethanol | 20 mg/mL[5] | Not Specified |
| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL[5] | Not Specified |
Troubleshooting Guide: Overcoming TAL Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of stock solution | The concentration of TAL in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration: Test a lower final concentration of TAL in your experiment. 2. Optimize stock solution concentration: Prepare a less concentrated stock solution to minimize the amount of organic solvent added to the aqueous phase. 3. Serial dilutions: Perform serial dilutions of the stock solution in the final aqueous buffer/medium rather than a single large dilution. |
| Cloudiness or precipitate in the stock solution | The compound is not fully dissolved in the stock solvent. | 1. Gentle warming: Warm the stock solution in a water bath (37°C) to aid dissolution. 2. Sonication: Use a sonicator to break up any particulate matter and enhance dissolution. 3. Filter sterilization: If preparing sterile solutions, use a 0.22 µm syringe filter compatible with your organic solvent after the compound is fully dissolved. |
| Precipitation over time in the final experimental solution | The compound is slowly coming out of solution at the experimental temperature or due to interactions with components in the medium. | 1. Prepare fresh solutions: Prepare the final working solution immediately before use. 2. Maintain temperature: If the experiment allows, maintaining a slightly elevated temperature (e.g., 37°C for cell culture) can help maintain solubility. 3. pH adjustment: The solubility of TAL may be pH-dependent. Experimentally determine the optimal pH for solubility in your buffer system, ensuring it is compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 126.11 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.26 mg of this compound.
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If any particulates remain, gently warm the solution to 37°C for 5-10 minutes and vortex again. A brief sonication can also be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tube or microcentrifuge tube
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Determine the final concentration of TAL required for your experiment (e.g., 10 µM).
-
Calculate the volume of stock solution needed. For a final concentration of 10 µM in 10 mL of medium, you would need 10 µL of the 10 mM stock solution.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, slowly add the calculated volume of the TAL stock solution drop-wise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
Visualizing Experimental Workflows
The following diagrams illustrate key workflows for handling this compound and troubleshooting solubility issues.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for TAL precipitation.
Caption: Impact of solubility issues in a cell-based assay.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4-Hydroxy-6-methyl-2-pyrone
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a critical cornerstone of any study. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 4-Hydroxy-6-methyl-2-pyrone, with a primary focus on the powerful insights provided by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
This document will delve into the experimental data supporting the structural confirmation of this compound, presenting a clear comparison with alternative analytical methods. Detailed experimental protocols are provided to ensure reproducibility, and key conceptual workflows are visualized to facilitate understanding.
Probing the Nucleus: 1H and 13C NMR Data
NMR spectroscopy stands as a premier technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. The 1H and 13C NMR spectra of this compound provide a definitive fingerprint of its structure.
| ¹H NMR | ||||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 11.0-12.0 | br s | - | 1H | -OH |
| 5.85 | s | - | 1H | H-5 |
| 5.25 | s | - | 1H | H-3 |
| 2.15 | s | - | 3H | -CH₃ |
| ¹³C NMR | |
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C-2 |
| 165.0 | C-4 |
| 162.5 | C-6 |
| 99.0 | C-5 |
| 89.5 | C-3 |
| 20.0 | -CH₃ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The solvent used for these acquisitions was CDCl₃.
A Broader Perspective: Comparison with Other Analytical Techniques
While NMR provides unparalleled detail for structural confirmation, a multi-technique approach is often employed for comprehensive characterization. The following table compares NMR with other common analytical methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy (¹H, ¹³C) | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to mass spectrometry, requires higher sample concentrations. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O). | Fast, simple, and requires small sample amounts. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. | Does not provide direct information on the connectivity of atoms. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Provides the absolute structure. | Requires a suitable single crystal, which can be challenging to obtain. |
Behind the Spectrum: Experimental Protocols
Reproducibility is paramount in scientific research. The following is a detailed protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals.
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 5.0 s
-
Acquisition Time: 1.0 s
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Visualizing the Process: Workflows and Relationships
To better illustrate the logical flow of structural confirmation and the key correlations in the NMR data, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for the structural confirmation of this compound.
Caption: Key 1H and 13C NMR signal correlations for this compound.
A Comparative Analysis of the Bioactivity of 4-Hydroxy-6-methyl-2-pyrone and Dehydroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative overview of the biological activities of two structurally related pyrone derivatives: 4-Hydroxy-6-methyl-2-pyrone (also known as Triacetic acid lactone) and Dehydroacetic acid. While both compounds share a common pyrone backbone, subtle structural differences lead to distinct biological profiles. This document summarizes available quantitative data, details experimental methodologies for assessing bioactivity, and visualizes key signaling pathways implicated in their mechanisms of action.
Introduction to the Compounds
This compound and Dehydroacetic acid are both pyrone derivatives with a range of reported biological activities.[1][2] this compound is a natural product and a versatile building block in organic synthesis.[1] Dehydroacetic acid is a synthetic compound widely used as a preservative in food and cosmetics due to its antimicrobial properties.[3][4] Their potential as scaffolds for the development of new therapeutic agents has garnered significant interest in the scientific community.
Antimicrobial Bioactivity
Both compounds exhibit antimicrobial properties, with Dehydroacetic acid being more extensively studied and commercially utilized for this purpose.
This compound
Studies have shown that this compound possesses moderate antimicrobial activity against a range of microorganisms.
| Microorganism | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 625 | [5] |
| Pseudomonas aeruginosa | 625 | [5] |
| Candida albicans | 625 | [5] |
Dehydroacetic Acid and its Derivatives
Dehydroacetic acid is a well-established antimicrobial agent.[6] Furthermore, its derivatives have been synthesized to enhance its potency and spectrum of activity.
| Compound | Microorganism | MIC (μg/mL) | Reference |
| Dehydroacetic acid | Escherichia coli | 420 | [6] |
| Dehydroacetic acid | Staphylococcus aureus | 840 | [6] |
| Enamine derivative 4b | Escherichia coli | - | [7] |
| Enamine derivative 4d | Staphylococcus aureus | - | [7] |
Note: Specific MIC values for the enamine derivatives were not provided in the abstract, but the study indicated a five-fold greater minimum inhibitory concentration for derivative 4b against E. coli compared to dehydroacetic acid.[7]
Anticancer Bioactivity
Pyrone derivatives, in general, have demonstrated promising anticancer activities by targeting various oncogenic signaling pathways.[1][2] However, direct comparative studies on the anticancer effects of this compound and Dehydroacetic acid are limited. The available data primarily focuses on their derivatives.
This compound Derivatives
Derivatives of this compound have been evaluated for their antiproliferative activities against different cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
| Pyrone-embedded analog 7 | HUVEC | 0.09 | [8] |
| Pyrone-embedded analog 11 | HUVEC | 0.02 | [8] |
| Pyrano[3,2-c]pyridone derivative | - | - | [9] |
Note: The specific pyrano[3,2-c]pyridone derivative and its IC50 value were not detailed in the provided search results, but the study mentioned its synthesis and apoptosis-inducing activities.[9]
Dehydroacetic Acid Derivatives
Derivatives of Dehydroacetic acid have also shown significant potency against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
| Thiadiazine derivative 75 | GL261 (Glioblastoma) | 7.1 ± 1.3 | [10] |
| Chalcone hybrid | - | - | [6] |
Note: Specific IC50 values for the chalcone hybrids were not provided, but they are reported to exhibit antitumor activities.[6] The anticancer activity of some Dehydroacetic acid derivatives has been linked to the inhibition of signaling pathways such as STAT3.[10]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for quantifying the antimicrobial susceptibility of microorganisms.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Dehydroacetic acid are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[11]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[3][12]
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[13]
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[11] Growth is typically assessed by visual inspection for turbidity or by using a spectrophotometric plate reader.[3]
MTT Assay for IC50 (Half-maximal Inhibitory Concentration) Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Dehydroacetic acid for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[2]
Signaling Pathways in Anticancer Activity
Pyrone derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2]
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a target for pyrone derivatives.
Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation, is another potential target for the anticancer action of pyrone derivatives.
Conclusion
Both this compound and Dehydroacetic acid exhibit notable biological activities. Dehydroacetic acid is a well-documented antimicrobial agent, and its derivatives show enhanced potency. This compound also demonstrates antimicrobial effects, although it is less studied in this regard. In the realm of anticancer research, derivatives of both compounds have shown promise by targeting key cellular signaling pathways.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of the bioactivities of this compound and Dehydroacetic acid. Such studies would be invaluable for elucidating structure-activity relationships and guiding the rational design of more potent and selective therapeutic agents based on the pyrone scaffold. Future research should focus on conducting these direct comparisons, including comprehensive antimicrobial and anticancer profiling against a wide panel of microorganisms and cancer cell lines.
References
- 1. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of MAPK pathway is essential for suppressing Rheb-Y35N driven tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4-Hydroxy-6-methyl-2-pyrone: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 4-Hydroxy-6-methyl-2-pyrone against alternative analytical methodologies. The selection of an appropriate analytical technique is paramount for accurate and reliable quantification in research, development, and quality control. This document presents a detailed, albeit representative, validated HPLC method alongside a comparison with Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective performance characteristics. The experimental data presented is based on established analytical principles and data from analogous compounds due to the limited availability of a complete, published validated method for this compound.
Quantitative Performance Comparison
The choice between HPLC and alternative methods for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of typical performance characteristics for HPLC and GC-MS in the analysis of small organic molecules like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Selectivity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass fragmentation) |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Potentially, to increase volatility |
Experimental Protocols
Validated HPLC Method for this compound Quantification
This section details a representative experimental protocol for the quantification of this compound using a reverse-phase HPLC method.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Newcrom R1 C18 column (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[1] For mass spectrometry compatibility, 0.1% formic acid can be used as an alternative.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (typically around 280 nm for pyrone structures).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation method will depend on the matrix. For example, a solid sample may require extraction with a suitable solvent followed by filtration through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is assessed by the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution at a single concentration on the same day. Intermediate precision (inter-day precision) is determined by repeating the analysis on different days. The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. This compound may require derivatization to enhance its volatility for GC analysis.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
2. Derivatization (if necessary):
-
A common derivatization technique for compounds with hydroxyl groups is silylation. For example, react the dried sample extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70 °C for 30 minutes.
Mandatory Visualizations
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of HPLC and GC-MS for this compound analysis.
References
In Vitro vs. In Vivo Efficacy of 4-Hydroxy-6-methyl-2-pyrone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of 4-Hydroxy-6-methyl-2-pyrone analogs, a class of compounds demonstrating significant potential in anticancer and anti-inflammatory applications. A critical analysis of the current scientific literature reveals a notable gap: while various analogs have been assessed in either laboratory-based cell studies (in vitro) or in living organisms (in vivo), there is a scarcity of research that directly compares these two efficacy measures for the same compound.
This guide will therefore present the existing, albeit separate, data for different analogs to offer a current snapshot of the field. We will detail the experimental protocols employed in these assessments and provide visualizations of the key signaling pathways implicated in their therapeutic effects.
Efficacy Data: A Tale of Two Settings
The following tables summarize the available efficacy data for distinct this compound analogs. It is imperative to understand that the in vitro and in vivo data presented are for different compounds, precluding a direct, head-to-head comparison of their potency and effectiveness.
In Vitro Anticancer Efficacy of Tricyclic Pyrone Analogs
Several tricyclic analogs of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cells in a laboratory setting. The 50% inhibitory concentration (IC50), a measure of a compound's potency, has been determined for these analogs against murine leukemia L1210 cells.
Table 1: In Vitro Anticancer Activity of Tricyclic Pyrone Analogs against L1210 Leukemia Cells
| Compound ID | Aryl Group | IC50 for DNA Synthesis (µM) at 2 hours | IC50 for Tumor Cell Growth (µM) at 4 days |
| Analog 1 | 3,4-dimethoxyphenyl | ~8.5 | ~1.1[1] |
| Analog 2 | 3-pyridyl | ~8.5 | ~1.1[1] |
| H10 | 3-pyridyl | 10 | 1.5[2] |
| H14 | 3-pyridyl | >25 | >25[2] |
| H16 | Not specified | No effect | No effect[2] |
A lower IC50 value signifies greater potency.
In Vivo Antitumor Efficacy of a Related Pyridone Analog
While not a direct analog of this compound, a pyridone-embedded analog of the natural product Cortistatin A has demonstrated significant antitumor activity in an animal model. This finding underscores the therapeutic potential of the broader class of pyrone and pyridone-containing heterocyclic compounds.
Table 2: In Vivo Antitumor Activity of a Pyridone Analog in Sarcoma S180-bearing Mice
| Treatment Group | Dose | Tumor Growth Inhibition |
| Pyridone Analog 19 | Not Specified | Described as "excellent" |
Note: The referenced study qualitatively describes the in vivo antitumor activity as "excellent" following oral administration but does not provide specific quantitative data on the percentage of tumor growth inhibition in the available abstract.
Experimental Protocols: The "How-To" of Efficacy Testing
The reproducibility and validity of scientific findings hinge on detailed experimental methodologies. Below are outlines of the standard protocols used to evaluate the in vitro and in vivo efficacy of this compound analogs.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
MTT Assay Workflow:
-
Cell Seeding: Cancer cells are plated in 96-well microplates at a predetermined density and are allowed to attach and grow overnight.
-
Compound Exposure: The cells are then treated with a range of concentrations of the this compound analogs for a defined period, typically 72 hours.
-
MTT Incubation: Following treatment, an MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (around 570 nm).
-
IC50 Determination: The cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT assay for in vitro cytotoxicity.
In Vivo Antitumor Efficacy Assessment: The Murine Xenograft Model
To evaluate the therapeutic potential of a compound in a living organism, murine xenograft models are frequently employed. These models involve the transplantation of human cancer cells into immunocompromised mice.
Murine Xenograft Model Workflow:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Development: The tumors are allowed to grow to a measurable size.
-
Compound Administration: The mice are then treated with the this compound analog or a placebo (vehicle control). The administration route can be oral, intravenous, or intraperitoneal, and the treatment is carried out for a predetermined duration.
-
Efficacy Monitoring: The tumor volume and the body weight of the mice are measured regularly throughout the experiment.
-
Study Endpoint: The study is typically concluded when the tumors in the control group reach a specified maximum size.
-
Analysis: The percentage of tumor growth inhibition in the treated group is calculated in comparison to the control group.
References
- 1. Antitumor activity of novel tricyclic pyrone analogs in murine leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of tricyclic pyrone analogs, a new synthetic class of microtubule de-stabilizing agents, in the murine EMT-6 mammary tumor cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity with 4-Hydroxy-6-methyl-2-pyrone and Structurally Related Analogs
Introduction to Hapten Cross-Reactivity
4-Hydroxy-6-methyl-2-pyrone is a small molecule that, on its own, is unlikely to elicit a strong immune response. Such small molecules are known as haptens. To generate antibodies against haptens, they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugation renders the hapten immunogenic, leading to the production of antibodies that can recognize the hapten.
An essential characteristic of any antibody developed for a specific hapten is its specificity. Cross-reactivity refers to the ability of an antibody to bind to molecules other than its target antigen. In the context of this compound, this would involve the binding of anti-4-Hydroxy-6-methyl-2-pyrone antibodies to other structurally similar compounds. Understanding cross-reactivity is crucial for the validation of any immunoassay to ensure its accuracy and reliability by minimizing false-positive results.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for a putative monoclonal antibody raised against this compound. The selection of potential cross-reactants is based on structural similarity. The cross-reactivity is expressed as a percentage relative to the binding of the antibody to this compound.
| Compound Name | Structure | Percent Cross-Reactivity (%) |
| This compound | Target Analyte | 100 |
| Dehydroacetic acid | Structurally similar pyrone derivative | 35.2 |
| 4-Hydroxycoumarin | Benzannulated analog | 12.5 |
| 3-Acetyl-4-hydroxy-6-methyl-2-pyrone | Acetylated derivative | 8.7 |
| 6-Methyl-2-pyrone | Lacks the 4-hydroxy group | < 1.0 |
| Maltol | Structurally related pyrone | < 0.5 |
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of antibodies against small molecules.
Principle of Competitive ELISA
In a competitive ELISA, the analyte in a sample (or a standard) competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Anti-4-Hydroxy-6-methyl-2-pyrone monoclonal antibody
-
This compound-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Standards of this compound and potential cross-reactants
Assay Procedure
-
Coating: Microtiter plates are coated with the anti-4-Hydroxy-6-methyl-2-pyrone monoclonal antibody and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer to remove any unbound antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed again as in step 2.
-
Competitive Reaction: A mixture of the sample (or standard/cross-reactant) and a fixed concentration of this compound-HRP conjugate is added to the wells. The plate is incubated for 1 hour at 37°C. During this time, the free analyte and the HRP-conjugated analyte compete for binding to the immobilized antibody.
-
Washing: The plates are washed five times to remove unbound reagents.
-
Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
Calculation of Cross-Reactivity
The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Hypothetical Signaling Pathway Involvement
While the specific biological roles of this compound are not fully elucidated, as a polyketide, it could potentially interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway where a this compound-like molecule could modulate an inflammatory response.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
This guide provides a framework for assessing the cross-reactivity of antibodies with this compound. Although specific experimental data is not currently available, the outlined protocols and hypothetical data serve as a valuable resource for researchers entering this area of study. The principles of competitive ELISA and the importance of evaluating structurally similar compounds are fundamental to the development of specific and reliable immunoassays for small molecules. Researchers are encouraged to perform their own comprehensive validation to determine the true cross-reactivity profile of their antibodies.
comparative study of different synthetic routes to 4-Hydroxy-6-methyl-2-pyrone
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Hydroxy-6-methyl-2-pyrone, a versatile precursor in the synthesis of a wide array of heterocyclic compounds and natural products, can be prepared through several synthetic pathways.[1] This guide provides a comparative analysis of the most common synthetic routes to this valuable pyrone, with a focus on experimental data and detailed methodologies.
Comparative Analysis of Synthetic Yields and Conditions
The selection of a synthetic route is often a trade-off between yield, reaction time, cost of starting materials, and procedural complexity. The following table summarizes the key quantitative data for three prominent methods for synthesizing this compound.
| Starting Material(s) | Reagents & Solvents | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Dehydroacetic Acid | Sulfuric Acid (concentrated) | 1.5 hours | ~64% | Simple one-step deacetylation. | Use of corrosive concentrated acid. |
| Isopropylidene Malonate & Diketene | Triethylamine, Dichloromethane, Chlorobenzene | ~4 hours | 80-82% | High yield in a one-pot procedure. | Requires preparation of isopropylidene malonate. |
| Methyl Acetoacetate | Self-condensation then acid hydrolysis | >1.5 hours (two steps) | ~34% (overall) | Readily available starting material. | Lower overall yield due to multi-step process. |
Experimental Protocols
Synthesis from Dehydroacetic Acid
This method involves the deacetylation of commercially available dehydroacetic acid.
Procedure: The deacetylation of dehydroacetic acid is carried out in an acidic medium at elevated temperatures. In a typical procedure, dehydroacetic acid is heated in the presence of a strong acid, such as concentrated sulfuric acid, at 120°C for 1.5 hours.[2] The reaction mixture is then cooled and neutralized to precipitate the product, which is subsequently collected by filtration, washed, and dried. A reported yield for this method is 63.7%.[2]
One-Pot Synthesis from Isopropylidene Malonate and Diketene
This route offers a high-yield, one-pot synthesis of the target molecule.
Procedure: 14.4g (0.1 mol) of isopropylidene malonate is dissolved in a mixture of 35 ml of dichloromethane and 15 ml of chlorobenzene. The solution is cooled to below 5°C with stirring. 10.1g (0.1 mol) of triethylamine is added dropwise, followed by the dropwise addition of 10.1g (0.12 mol) of diketene. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The mixture is then washed with cooled dilute hydrochloric acid, dried, and the majority of the dichloromethane is removed by rotary evaporation. The remaining solution is heated to reflux for 2 hours, during which the product crystallizes. After cooling, the crystals are collected by suction filtration, washed with a small amount of ether, and dried to afford this compound. This method has a reported yield of 82%.[3]
Two-Step Synthesis from Methyl Acetoacetate
This classical approach first involves the synthesis of dehydroacetic acid, which is then converted to the desired product.
Step 1: Synthesis of Dehydroacetic Acid Methyl acetoacetate undergoes self-condensation via a Claisen condensation mechanism. This is typically achieved by heating two equivalents of methyl acetoacetate at a high temperature (e.g., 169°C), which is then followed by intramolecular cyclization. This step yields dehydroacetic acid as a white crystalline solid with a reported yield of 53.8%.[2]
Step 2: Deacetylation of Dehydroacetic Acid The dehydroacetic acid obtained from Step 1 is then subjected to deacetylation as described in the first experimental protocol. This step has a reported yield of 63.7%.[2]
The overall yield for this two-step process is approximately 34%.
Workflow and Logical Relationships
The following diagrams illustrate the synthetic pathways described above.
Caption: Comparative workflows for the synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxy-6-methyl-2-pyrone: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Hydroxy-6-methyl-2-pyrone, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure compliance with safety regulations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Recommended PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Chemically resistant gloves are mandatory.[2]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: In case of dust formation, use a dust mask (e.g., type N95).
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for collecting this compound waste.[5][6] The container must be chemically compatible with the waste.[6]
-
Ensure the container is kept tightly closed except when adding waste to prevent the release of dust or vapors.[1][2][4]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[5]
-
-
Waste Accumulation and Storage:
-
Disposal Request and Pick-up:
-
Crucially, do not dispose of this compound down the drain or in regular trash.[1][5][7]
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to arrange for pick-up.[5]
-
Follow your institution's specific procedures for hazardous waste collection.
-
-
Empty Container Disposal:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains.[4]
-
Deface or remove all chemical labels from the empty container.[8]
-
Dispose of the "empty" container as regular trash, unless your institution's guidelines state otherwise.[8] For containers that held acute hazardous waste, triple rinsing is required.[4][8]
-
Hazard and Safety Data Summary
The following table summarizes key quantitative data regarding the hazards and handling of this compound.
| Hazard Classification | GHS Statements | Personal Protective Equipment (PPE) | Incompatible Materials |
| Skin Irritation (Category 2)[1][2] | H315: Causes skin irritation[2] | Protective gloves, Protective clothing[1][2][3] | Strong oxidizing agents, Strong acids[1][3] |
| Serious Eye Irritation (Category 2)[1][2] | H319: Causes serious eye irritation[2] | Eye protection/face protection[1][2] | |
| Specific target organ toxicity — single exposure (Category 3)[1][2] | H335: May cause respiratory irritation[2] | Use only outdoors or in a well-ventilated area[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Safe Handling and Application of 4-Hydroxy-6-methyl-2-pyrone in Organic Synthesis
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides essential safety and logistical information for the handling of 4-Hydroxy-6-methyl-2-pyrone, a versatile building block in organic synthesis. Included are recommendations for personal protective equipment (PPE), operational procedures, and disposal plans, alongside a representative experimental protocol for its application in a multi-component reaction.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound dictates the following minimum PPE requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against dust particles and splashes that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use. | Prevents skin contact which can lead to irritation. Gloves should be discarded and replaced if contaminated[1]. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | Provides a barrier against accidental spills and contamination of personal clothing[1]. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95 or equivalent) is recommended for handling the powder form[1][3][4]. | Protects the respiratory system from irritation caused by inhaling dust or vapors[1][2]. |
Operational and Disposal Plans
Safe operational and disposal procedures are critical for minimizing risk and environmental impact.
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust[1][5].
-
Avoid contact with skin, eyes, and clothing[2].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1][2].
-
Incompatible with strong oxidizing agents and strong acids[2].
Spill Management:
-
In case of a spill, evacuate personnel from the area and ensure adequate ventilation[1].
-
Remove all sources of ignition and use spark-proof tools[1].
-
Wear appropriate PPE, including respiratory protection, during cleanup[1].
-
Sweep up the spilled solid material, avoiding dust generation, and collect it in a suitable, closed container for disposal[1][2].
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations[1][2].
-
Do not empty into drains[2].
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[1][2].
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention[1][2].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2].
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately[1].
Application in a One-Pot, Three-Component Synthesis
This compound is a valuable precursor in the synthesis of various heterocyclic compounds. One notable application is its use in a one-pot, three-component reaction to synthesize N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl] thioacetamide derivatives. This reaction demonstrates the utility of this compound as a nucleophilic scaffold for the rapid construction of complex molecules.
Experimental Protocol: General Procedure
The following is a generalized experimental protocol based on the literature for the synthesis of N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl] thioacetamide derivatives:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 mmol), an appropriate aromatic aldehyde (1 mmol), and thioacetamide (1 mmol).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for the required time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl] thioacetamide derivative.
Caption: A schematic workflow for the one-pot synthesis of thioacetamide derivatives.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
